NB-360
Description
Properties
CAS No. |
1262857-73-7 |
|---|---|
Molecular Formula |
C21H19F4N5O2 |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C21H19F4N5O2/c1-11-6-12(8-26)9-28-16(11)17(31)29-13-4-5-15(22)14(7-13)19(2)10-32-20(3,18(27)30-19)21(23,24)25/h4-7,9H,10H2,1-3H3,(H2,27,30)(H,29,31)/t19-,20+/m0/s1 |
InChI Key |
BQFHTVUWPJXLOW-VQTJNVASSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)[C@@]3(CO[C@@](C(=N3)N)(C)C(F)(F)F)C)C#N |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)C3(COC(C(=N3)N)(C)C(F)(F)F)C)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NB-360; NB 360; NB360; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of NB-360
For Researchers, Scientists, and Drug Development Professionals
Abstract
NB-360 is a potent, brain-penetrable dual inhibitor of β-secretase 1 (BACE1) and BACE2, enzymes pivotal in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2][3] This technical guide delineates the mechanism of action of this compound, summarizing key preclinical data, outlining probable experimental methodologies, and visualizing the core signaling pathways. Developed as a potential therapeutic agent for Alzheimer's disease, this compound effectively reduces the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques.[4][5] Although not advanced to clinical trials due to off-target effects related to BACE2 inhibition, the study of this compound provides a valuable framework for understanding the therapeutic potential and challenges of BACE inhibition.[6][7]
Core Mechanism of Action: BACE1 Inhibition
The principal mechanism of action of this compound is the direct inhibition of BACE1, a transmembrane aspartyl protease.[6][8] BACE1 executes the initial and rate-limiting step in the amyloidogenic pathway by cleaving APP at the β-site.[4] This cleavage event generates a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment known as C99. The C99 fragment is subsequently cleaved by the γ-secretase complex to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[8]
By binding to the active site of BACE1, this compound prevents the processing of APP, thereby reducing the generation of C99 and, consequently, the production of Aβ peptides.[4][8] This reduction in Aβ levels is the primary therapeutic goal for BACE1 inhibitors in the context of Alzheimer's disease, as the accumulation and aggregation of Aβ into plaques are considered a central pathological event in the disease cascade.[1][4]
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. An isogenic panel of App knock-in mouse models: Profiling β-secretase inhibition and endosomal abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
NB-360: A Technical Guide to a Potent BACE-1 Inhibitor for Preclinical Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NB-360, a potent, brain-penetrable dual inhibitor of β-secretase 1 (BACE-1) and BACE-2.[1] Developed as a preclinical research tool, this compound has demonstrated robust efficacy in reducing amyloid-β (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[2][3] This document details the mechanism of action, pharmacological profile, and key experimental data related to this compound, offering valuable insights for researchers in the field of Alzheimer's drug discovery. Although its clinical development was halted due to off-target effects on pigmentation, this compound remains a significant compound for investigating the therapeutic potential and physiological consequences of BACE-1 inhibition.[4]
Core Mechanism of Action: Targeting Amyloid-β Production
This compound is an amino-1,4-oxazine derivative that acts as a potent inhibitor of BACE-1, the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[5] By blocking the active site of BACE-1, this compound prevents the initial cleavage of APP into the sAPPβ and C99 fragments. This, in turn, reduces the production of amyloid-β peptides, which are subsequently generated from C99 by γ-secretase.[2] The potent and brain-penetrable nature of this compound allows for effective target engagement in the central nervous system.[2][6]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibition of PKCδ reduces amyloid-β levels and reverses Alzheimer disease phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BACE1 Inhibitor MK-8931 Alters Formation but Not Stability of Dendritic Spines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding Neurodegeneration: A Comprehensive Review of Molecular Mechanisms, Genetic Influences, and Therapeutic Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of NB-360 in Attenuating Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases, characterized by the activation of glial cells and the subsequent release of inflammatory mediators. The accumulation of amyloid-beta (Aβ) plaques is a key trigger of this inflammatory cascade. This technical guide delves into the role of NB-360, a potent and brain-penetrant BACE-1 inhibitor, in mitigating neuroinflammation. By effectively reducing the production of Aβ, this compound demonstrates a significant downstream effect on attenuating the chronic inflammatory state in the brain, offering a promising therapeutic strategy for neurodegenerative disorders. This document provides a comprehensive overview of the quantitative data from preclinical studies, detailed experimental methodologies, and the underlying signaling pathways.
Introduction
The β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE-1) is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides.[1][2] The aggregation of these peptides into plaques is a hallmark of Alzheimer's disease and is a primary driver of neuroinflammation.[3][4] This chronic inflammatory response, mediated by microglia and astrocytes, contributes significantly to neuronal dysfunction and cell death.[1][5] this compound is a potent, brain-penetrable BACE-1 inhibitor that has been shown to robustly reduce Aβ levels.[6][7] This guide explores the consequential role of this compound in reducing neuroinflammation, providing a detailed analysis of its effects and the experimental basis for these findings.
Quantitative Data on the Efficacy of this compound
The therapeutic potential of this compound in reducing neuroinflammation is primarily linked to its potent inhibition of BACE-1 and the subsequent reduction in Aβ plaque burden. Preclinical studies in APP transgenic mouse models have provided quantitative evidence of its efficacy.
Table 1: In Vitro Potency of this compound
| Parameter | Species | IC₅₀ (nM) |
| BACE-1 Inhibition | Human | 5 |
| BACE-1 Inhibition | Mouse | 5 |
| BACE-2 Inhibition | Human | 6 |
| Aβ40 Release (wtAPP CHO cells) | - | 3 |
| Aβ40 Release (SweAPP CHO cells) | - | 33 |
Data sourced from Neumann et al., 2015.[8]
Table 2: In Vivo Effects of Chronic this compound Treatment in APP Transgenic Mice
| Parameter | Treatment Group | Result | Percentage Change vs. Control |
| Brain Aβ40 Levels | Control | - | - |
| This compound (100 µmol/kg, p.o., daily for 6 weeks) | Significant Reduction | ↓ 95% | |
| Brain Aβ42 Levels | Control | - | - |
| This compound (100 µmol/kg, p.o., daily for 6 weeks) | Significant Reduction | ↓ 98% | |
| Activated Microglia (Iba1 staining) | Control | - | - |
| This compound (100 µmol/kg, p.o., daily for 6 weeks) | Significant Reduction in accumulation | Not Quantified | |
| Activated Astrocytes (GFAP staining) | Control | - | - |
| This compound (100 µmol/kg, p.o., daily for 6 weeks) | Significant Reduction in accumulation | Not Quantified |
Data and observations sourced from Neumann et al., 2015 and other related studies.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on neuroinflammation.
In Vitro BACE-1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against BACE-1.
-
Enzyme: Recombinant human and mouse BACE-1.
-
Substrate: A specific fluorescent peptide substrate for BACE-1.
-
Procedure:
-
The BACE-1 enzyme is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the fluorescent substrate.
-
The enzyme activity is measured by monitoring the increase in fluorescence over time using a fluorescence plate reader.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Aβ Release Assay
-
Objective: To assess the potency of this compound in a cellular context.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably overexpressing either wild-type human APP (wtAPP) or APP with the Swedish mutation (SweAPP).
-
Procedure:
-
Cells are plated and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing varying concentrations of this compound.
-
After a defined incubation period, the conditioned medium is collected.
-
The levels of secreted Aβ40 are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
IC₅₀ values are determined from the dose-response curves.
-
Chronic Treatment in APP Transgenic Mice
-
Objective: To evaluate the long-term effects of this compound on Aβ deposition and neuroinflammation in an in vivo model of Alzheimer's disease.
-
Animal Model: APP51/16 transgenic mice, which overexpress human APP with the Swedish and London mutations.
-
Treatment: this compound is administered orally, mixed with food pellets, at a dose of 100 µmol/kg daily for 6 weeks.[7]
-
Procedure:
-
Mice are divided into control and treatment groups.
-
Body weight and food consumption are monitored regularly.
-
At the end of the treatment period, animals are euthanized, and brains are collected.
-
One hemisphere is fixed in formalin for immunohistochemical analysis, and the other is snap-frozen for biochemical assays.
-
-
Endpoint Analysis:
-
Biochemical: Brain homogenates are used to measure Aβ40 and Aβ42 levels by ELISA.
-
Histological: Brain sections are stained with antibodies against Aβ (e.g., 6E10), activated microglia (Iba1), and reactive astrocytes (GFAP). The plaque load and glial activation are quantified using image analysis software.
-
Signaling Pathways and Experimental Workflows
The reduction of neuroinflammation by this compound is a downstream consequence of its primary action on BACE-1. The following diagrams illustrate the proposed signaling pathway and the experimental workflow for evaluating this compound.
References
- 1. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of microglia-associated neuroinflammation on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of pro-inflammatory cytokines released from microglia in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insight on microglia activation in neurodegenerative diseases and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The BACE1/2 Inhibitor NB-360
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of NB-360, a potent, brain-penetrant dual inhibitor of β-site amyloid precursor protein cleaving enzyme 1 and 2 (BACE1/2). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Visualizations of the relevant biological pathway and an experimental workflow are included to facilitate understanding.
Core Chemical Structure and Properties
This compound is a small molecule inhibitor with the chemical formula C₂₁H₁₉F₄N₅O₂.[1] Its development was aimed at creating a potent and brain-penetrable compound for the potential treatment of Alzheimer's disease by targeting the production of amyloid-β (Aβ) peptides.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpicolinamide | [1] |
| Molecular Formula | C₂₁H₁₉F₄N₅O₂ | [1] |
| Molecular Weight | 449.41 g/mol | [1] |
| CAS Number | 1262857-73-7 | [1] |
| Appearance | Solid | [1] |
Mechanism of Action: Inhibition of BACE1 and Aβ Production
This compound exerts its therapeutic potential by inhibiting the enzymatic activity of BACE1, a key protease in the amyloidogenic pathway.[2][3] BACE1 is the rate-limiting enzyme that cleaves the amyloid precursor protein (APP), initiating the production of Aβ peptides, which are central to the pathology of Alzheimer's disease.[2][4] By inhibiting BACE1, this compound effectively reduces the generation of Aβ peptides.[5]
Preclinical Pharmacological Data
This compound has demonstrated potent inhibition of BACE1 and BACE2 and a significant reduction of Aβ levels in various preclinical models.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Cell Line | Assay Type | Reference |
| Human BACE1 | 5 | - | Enzymatic Assay | [1] |
| Human BACE2 | 6 | - | Enzymatic Assay | [1] |
| Aβ40 release | 3 | wtAPP CHO | Cellular Assay | [1] |
| Aβ40 release | 33 | SweAPP CHO | Cellular Assay | [1] |
Table 3: Pharmacokinetic Properties of this compound in Preclinical Species
| Species | Route | Dose | T₁/₂ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio | Reference |
| Mouse | p.o. | 30 µmol/kg | 1.5 | ~1200 | ~3500 | ~1 | [Neumann et al., 2015] |
| Rat | p.o. | 30 µmol/kg | 3.1 | ~1500 | ~6000 | ~0.8 | [Neumann et al., 2015] |
| Dog | p.o. | 10 µmol/kg | 5.8 | ~800 | ~7000 | - | [Neumann et al., 2015] |
Table 4: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| APP Transgenic Mice | 100 µmol/kg, p.o., daily for 6 weeks | Completely blocked the progression of Aβ deposition and reduced neuroinflammation. | [1] |
| Rats | 1.5-14.5 mg/kg, p.o. | Dose-dependent reduction in Aβ production. | [1] |
| C57/BL6 Mice | 45 mg/kg, p.o., daily for 6 weeks | Significant reduction in brain Aβ40 levels. | [1] |
| Young APP51/16 Mice | 30 µmol/kg, p.o., single dose | Rapid reduction of Aβ40 levels. | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
BACE1 Enzymatic Inhibition Assay (FRET-based)
This protocol describes a common method for assessing the inhibitory activity of compounds against BACE1 using a Förster Resonance Energy Transfer (FRET) peptide substrate.[6][7]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., based on the "Swedish" mutant APP sequence)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with the assay.
-
Enzyme Preparation: Dilute the BACE1 enzyme to the desired working concentration in cold assay buffer.
-
Assay Setup: To each well of the 96-well plate, add the test compound dilution and the diluted BACE1 enzyme. Include controls for 100% activity (enzyme without inhibitor) and 0% activity (no enzyme).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the BACE1 FRET substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for the FRET pair. Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantification of Aβ in Mouse Brain Homogenates (Sandwich ELISA)
This protocol outlines the procedure for measuring Aβ40 and Aβ42 levels in brain tissue from preclinical models using a sandwich enzyme-linked immunosorbent assay (ELISA).[8][9]
Materials:
-
Mouse brain tissue
-
Homogenization buffer (e.g., containing protease inhibitors)
-
Guanidine-HCl or formic acid for extraction of insoluble Aβ
-
Commercially available Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Brain Tissue Homogenization: Homogenize a weighed amount of brain tissue in cold homogenization buffer.
-
Fractionation (Optional): To separate soluble and insoluble Aβ fractions, centrifuge the homogenate. The supernatant contains the soluble fraction. The pellet, containing the insoluble fraction, can be further extracted with guanidine-HCl or formic acid.
-
Sample Dilution: Dilute the brain homogenate fractions to fall within the linear range of the ELISA kit's standard curve.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific Aβ ELISA kit. This typically involves:
-
Adding standards and samples to wells pre-coated with a capture antibody.
-
Incubating to allow Aβ to bind.
-
Washing the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating to form the sandwich complex.
-
Washing the wells.
-
Adding the enzyme substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of Aβ in the samples by comparing their absorbance values to the standard curve. Normalize the Aβ levels to the total protein concentration of the brain homogenate.
Pharmacokinetic Study in Mice
This protocol provides a general workflow for assessing the pharmacokinetic profile of an orally administered compound like this compound in mice.[10]
Procedure:
-
Animal Acclimatization: Acclimate mice to the experimental conditions.
-
Dosing: Administer this compound orally via gavage at the desired dose.[11][12][13]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method such as tail vein or saphenous vein puncture.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), and half-life (T₁/₂).
Conclusion
This compound is a well-characterized BACE1/2 inhibitor with a robust preclinical data package demonstrating its potential to reduce Aβ production. The information and protocols provided in this guide are intended to support further research and development efforts in the field of Alzheimer's disease therapeutics.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. 4.11. Amyloid-β Quantification by ELISA [bio-protocol.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.vt.edu [research.vt.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
An In-Depth Technical Guide to NB-360 Free Base Versus its Salt Form for Researchers and Drug Development Professionals
An authoritative overview of the potent BACE-1 inhibitor, NB-360, this technical guide provides a comprehensive comparison of its free base and hydrochloride salt forms. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's physicochemical properties, synthesis, and biological activity, supported by experimental protocols and pathway visualizations.
This compound is a potent, brain-penetrable inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1] While the free base form of this compound has been extensively studied, its hydrochloride (HCl) salt form offers alternative physicochemical properties that can be advantageous in different research and development contexts. This guide aims to provide a detailed comparison of these two forms to aid in their effective utilization.
Physicochemical Properties: A Comparative Analysis
The selection of a free base or salt form of an active pharmaceutical ingredient (API) is a critical decision in drug development, influencing solubility, stability, and bioavailability. While direct comparative studies on this compound free base and its HCl salt are not extensively published, we can compile known data and infer properties based on general principles of salt formation.
| Property | This compound Free Base | This compound Hydrochloride Salt | Reference |
| CAS Number | 1262857-73-7 | 1262855-97-9 | [2] |
| Molecular Formula | C₂₁H₁₉F₄N₅O₂ | C₂₁H₂₀ClF₄N₅O₂ | [2] |
| Molecular Weight | 449.41 g/mol | 485.87 g/mol | [2] |
| Appearance | Solid powder | Likely a crystalline solid | [2] |
| Solubility | Expected to have lower aqueous solubility. Used as a suspension in a water:methylcellulose:Tween80 vehicle for in vivo studies. | Expected to have higher aqueous solubility. Used in an aqueous solution with 2% Cremophor EL for in vivo studies. | [3] |
| Stability | Shipped under ambient temperature; stable for weeks. Recommended long-term storage at -20°C. | Expected to have good solid-state stability. Solution stability would need to be determined. | [2] |
| Lipophilicity (LogP) | Data not available | Expected to have a lower LogP than the free base | General Principle |
Table 1: Comparative Physicochemical Properties of this compound Free Base and Hydrochloride Salt.
BACE-1 Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic potential by inhibiting the enzymatic activity of BACE-1. BACE-1 is a transmembrane aspartyl protease that initiates the cleavage of the amyloid precursor protein (APP). This cleavage event is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients. By blocking BACE-1, this compound effectively reduces the generation of Aβ peptides.
References
NB-360: A Technical Overview of a Potent BACE-1 Inhibitor for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and preclinical development of NB-360, a potent, brain-penetrable β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) inhibitor. The information presented is collated from key scientific literature and is intended to serve as a comprehensive resource for researchers in the field of Alzheimer's disease and neurodegenerative drug discovery.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. The enzymatic cleavage of the amyloid precursor protein (APP) by BACE-1 is the rate-limiting step in the production of Aβ peptides.[1][2] Consequently, the inhibition of BACE-1 has been a primary therapeutic strategy for reducing Aβ pathology. This compound emerged from a drug discovery program aimed at developing a potent and brain-penetrable BACE-1 inhibitor with a favorable pharmacological profile.[3][4]
This compound, with the chemical formula C21H19F4N5O2 and CAS number 1262857-73-7, is a dual inhibitor of BACE-1 and the closely related BACE-2, with IC50 values in the low nanomolar range.[4][5] Its development has provided a valuable pharmacological tool to investigate the downstream effects of BACE-1 inhibition on Aβ pathology and neuroinflammation in preclinical models of Alzheimer's disease.[3][6]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound, compiled from published studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | Assay Type | IC50 (nM) |
| BACE-1 | Human | Enzyme Inhibition | 6 |
| BACE-1 | Mouse | Enzyme Inhibition | 5 |
| BACE-2 | Human | Enzyme Inhibition | 6 |
| Aβ40 Release | CHO cells (wtAPP) | Cellular Assay | 3 |
| Aβ40 Release | CHO cells (SweAPP) | Cellular Assay | 33 |
| Cathepsin D | Human | Enzyme Inhibition | >10,000 |
| Cathepsin E | Human | Enzyme Inhibition | >10,000 |
| Pepsin | Human | Enzyme Inhibition | >10,000 |
Data sourced from MedchemExpress and TargetMol product datasheets.[4][5]
Table 2: Pharmacokinetic Properties of this compound in Preclinical Species
| Species | Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | IV | 1 mg/kg | - | - | 1,230 | - |
| Mouse | PO | 10 mg/kg | 0.5 | 1,830 | 4,960 | 40 |
| Rat | IV | 1 mg/kg | - | - | 560 | - |
| Rat | PO | 10 mg/kg | 1.0 | 890 | 3,180 | 57 |
| Dog | IV | 0.5 mg/kg | - | - | 2,160 | - |
| Dog | PO | 2 mg/kg | 2.0 | 780 | 11,500 | 66 |
Pharmacokinetic parameters are approximate values derived from graphical data in Neumann et al., 2015.[3]
Table 3: In Vivo Pharmacodynamic Effects of this compound
| Species | Model | Dose | Time Point | Brain Aβ40 Reduction (%) | CSF Aβ40 Reduction (%) |
| Rat | Wild-type | 3 µmol/kg, PO | 4 h | ~50% | ~60% |
| Rat | Wild-type | 10 µmol/kg, PO | 4 h | ~80% | ~85% |
| Rat | Wild-type | 30 µmol/kg, PO | 4 h | >90% | >90% |
| APP TG Mouse | APP23xPS45 | 20 µmol/kg/day (in food) | 6-8 weeks | Significant | Not Reported |
| Dog | Beagle | 1.1 µmol/kg, PO | 24 h | Not Reported | ~90% |
Data sourced from Neumann et al., 2015 and subsequent publications citing this work.[3][6]
Signaling Pathway
The following diagram illustrates the canonical amyloidogenic pathway and the mechanism of action of this compound.
References
- 1. Immunocytochemical Characterization of Alzheimer Disease Hallmarks in APP/PS1 Transgenic Mice Treated with a New Anti-Amyloid-β Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APP transgenic mice for modelling behavioral and psychological symptoms of dementia (BPSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | BACE | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Brain Penetrability of the BACE-1 Inhibitor NB-360
This technical guide provides a comprehensive overview of the brain penetrability of NB-360, a potent β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Quantitative Data on Brain Penetrability
The brain penetration of this compound has been assessed in preclinical studies, demonstrating its ability to cross the blood-brain barrier and exert its pharmacological effect in the central nervous system. The following tables summarize the key pharmacokinetic parameters of this compound in rats following a single oral dose.
| Parameter | Blood (Total) | Brain (Total) | Blood (Unbound) | Brain (Unbound) |
| Tmax (h) | 1 | - | - | - |
| Cmax (µM) | 2.5 ± 0.5 | 4.9 ± 0.6 | 0.020 ± 0.004 | 0.025 ± 0.003 |
| AUC (µM*h) | 11.2 ± 1.1 | 21.6 ± 1.8 | 0.090 ± 0.009 | 0.110 ± 0.010 |
| Data from a study in rats administered a single oral dose of 30 μmol/kg this compound.[1][2] |
| Parameter | Value | Species |
| In vivo IC50 (CSF Aβ40 reduction) | 59 ± 13 nM | Dog |
| In vivo ED50 (Forebrain Aβ40 reduction) | 1.6 ± 0.25 µmol/kg (0.7 mg/kg) | Rat |
| Pharmacodynamic parameters of this compound.[1] |
Pharmacokinetic studies in rats revealed that this compound is rapidly absorbed, reaching maximum concentration in the blood at 1 hour post-administration.[1][2] The total concentration of this compound in the brain was approximately two-fold higher than in the blood.[1] However, after correcting for non-specific binding, the unbound concentrations in the brain and blood were very similar, indicating an equilibrium between the peripheral and central compartments and suggesting that active efflux at the blood-brain barrier does not significantly limit its brain exposure.[1]
Experimental Protocols
The assessment of this compound's brain penetrability involved in vivo pharmacokinetic studies in animal models, followed by bioanalytical quantification of the compound in plasma and brain tissue.
In Vivo Animal Study Protocol (Rat)
-
Animal Model: Male adult rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Dosing Formulation: this compound was suspended in a vehicle of 0.5% (w/v) methylcellulose in water with 0.1% (v/v) Tween 80.
-
Administration: A single oral dose of 3, 10, or 30 μmol/kg was administered via gavage.[2]
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing, animals were anesthetized.[1][2] Blood samples were collected via cardiac puncture into tubes containing an anticoagulant. Brains were then perfused with ice-cold saline to remove remaining blood and subsequently harvested.
-
Sample Processing: Blood samples were centrifuged to separate plasma. Plasma and whole brain samples were stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of this compound
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantification of this compound in plasma and brain homogenate.
-
Sample Preparation (Plasma): Plasma samples are subjected to protein precipitation by adding a solvent such as acetonitrile. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Sample Preparation (Brain): Brain tissue is homogenized in a suitable buffer. The homogenate then undergoes a protein precipitation or liquid-liquid extraction procedure to isolate the analyte.
-
Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of this compound and an internal standard.
-
-
Quantification: A calibration curve is generated using standards of known this compound concentrations in the respective matrix (plasma or brain homogenate) to quantify the analyte in the unknown samples.
Visualizations
BACE-1 Signaling Pathway in Amyloid-β Production
The primary mechanism of action for this compound is the inhibition of BACE-1, a key enzyme in the amyloidogenic pathway. BACE-1 initiates the cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.
References
In Vivo Efficacy of NB-360: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of NB-360, a potent, brain-penetrable, and orally active dual inhibitor of β-secretase 1 and 2 (BACE1/BACE2).[1] this compound has demonstrated significant promise in preclinical models of Alzheimer's disease by effectively reducing the production of amyloid-β (Aβ) peptides, a key pathological hallmark of the disease.[2][3][4] This document summarizes key quantitative data from in vivo studies, details the experimental methodologies employed, and visualizes the underlying biological pathways and experimental processes.
Core Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of BACE1, the rate-limiting enzyme in the production of Aβ from the amyloid precursor protein (APP). By blocking BACE1, this compound effectively reduces the generation of Aβ peptides, thereby preventing their aggregation and deposition into amyloid plaques in the brain.[2][3][4]
In Vivo Efficacy Data
This compound has been evaluated in various animal models, consistently demonstrating robust, dose-dependent reductions in brain and cerebrospinal fluid (CSF) Aβ levels.
Acute Aβ Reduction in Rodents
Single oral doses of this compound resulted in significant and rapid reductions in Aβ levels in both rats and mice.
| Animal Model | Dose (p.o.) | Time Point | Aβ40 Reduction (Brain) | Aβ Reduction (CSF) | Reference |
| Rat | 3 µmol/kg (~1.5 mg/kg) | Up to 8 hr | >50% | >50% | [5] |
| Rat | 30 µmol/kg (~14.5 mg/kg) | 4 hr | 91% | ~90% | [2][5] |
| Rat | 30 µmol/kg (~14.5 mg/kg) | >16 hr | >50% | - | [5] |
| APP51/16 Mice | 30 µmol/kg | - | Significant | - | [1] |
Chronic Aβ Reduction and Plaque Prevention in Transgenic Mice
Long-term administration of this compound has been shown to prevent the age-related increase in Aβ deposition in APP transgenic mouse models of Alzheimer's disease.
| Animal Model | Treatment Duration | Dose (p.o.) | Key Findings | Reference |
| Wild-type C57/BL6 Mice | 6 weeks | 100 µmol/kg/day (~45 mg/kg/day) | 68% reduction in endogenous mouse Aβ40 | [1][5] |
| APP Transgenic Mice | - | 100 µmol/kg/day | Blocked progression of Aβ deposition and inflammation | [1] |
| tg-ArcSwe Mice | 3 and 6 months | Chow | Significantly reduced Aβ load compared to vehicle | [5] |
| APP23 Mice | 3 months | 30 µmol/kg/day | No increase in the number of microhaemorrhages | [5] |
Experimental Protocols
The following sections detail the methodologies for key in vivo experiments cited in the literature.
Pharmacokinetic and Pharmacodynamic Studies in Rats
Objective: To assess the dose- and time-dependent effects of this compound on Aβ levels in the brain and CSF of rats.
Animal Model: Male Wistar rats.
Dosing: Single oral gavage of this compound at doses of 3, 10, and 30 µmol/kg.
Sample Collection: Blood and forebrain samples were collected at various time points over 24 hours. CSF was also collected.
Analysis:
-
This compound concentrations in blood and brain homogenates were measured by LC-MS/MS.
-
Aβ40 levels in brain homogenates and CSF were quantified using electrochemiluminescence-based immunoassays.
Efficacious Dose Calculation: The half-maximal efficacious dose (ED50) for the inhibition of forebrain Aβ40 was calculated from the dose-dependency data at the 4-hour time point. The reported ED50 was 1.6 ± 0.25 µmol/kg.[2]
Chronic Efficacy Studies in APP Transgenic Mice
Objective: To evaluate the long-term effects of this compound on Aβ pathology and neuroinflammation in a mouse model of Alzheimer's disease.
Animal Model: APP transgenic mice (e.g., APP51/16, tg-ArcSwe).
Dosing: Daily oral administration of this compound (e.g., 100 µmol/kg) or this compound-containing chow for several weeks or months.
Assessments:
-
Aβ Deposition: Brain sections were analyzed for amyloid plaque load using immunohistochemistry and thioflavin S staining.
-
Soluble and Insoluble Aβ Levels: Brain homogenates were fractionated to measure soluble and insoluble Aβ levels by immunoassays.
-
Neuroinflammation: Markers of microgliosis and astrocytosis (e.g., Iba1, GFAP) were assessed by immunohistochemistry.
Key Outcome: Chronic treatment with this compound was found to completely block the progression of Aβ deposition and reduce the accumulation of activated inflammatory cells in the brains of APP transgenic mice.[2][3][4][6]
Safety and Translational Considerations
While this compound demonstrated high in vivo potency and efficacy, its development was halted before entering clinical trials due to a strong hypopigmentation phenotype observed in chronic mouse studies.[5] This side effect was considered a significant safety concern for long-term use in humans. Despite this, this compound remains a valuable research tool for understanding the downstream effects of BACE inhibition in animal models of Alzheimer's disease.[5] The profound Aβ reduction achieved in rodents and dogs with this compound suggests that the findings are translational across species and can help inform the development of future BACE inhibitors with improved safety profiles.[2][3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice | springermedicine.com [springermedicine.com]
- 5. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
An In-depth Technical Guide to NB-360 (CAS Number: 1262857-73-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NB-360 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of β-secretase 1 (BACE1) and BACE2.[1] It has been investigated as a potential therapeutic agent for Alzheimer's disease due to its ability to robustly reduce the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of the disease. This technical guide provides a comprehensive overview of the core scientific and technical data available for this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1262857-73-7 | [2] |
| IUPAC Name | N-(3-((3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl)-4-fluorophenyl)-5-cyano-3-methylpicolinamide | [3] |
| Molecular Formula | C₂₁H₁₉F₄N₅O₂ | [2] |
| Molecular Weight | 449.41 g/mol | [2] |
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting BACE1, the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1] By blocking BACE1, this compound prevents the initial cleavage of APP into the C99 fragment, a necessary precursor for the subsequent generation of Aβ peptides by γ-secretase. This leads to a significant reduction in the production of both Aβ40 and Aβ42, the primary components of amyloid plaques in the brains of Alzheimer's disease patients.[1]
Signaling Pathway
The following diagram illustrates the amyloidogenic pathway and the role of BACE1, which is inhibited by this compound.
Quantitative Data
In Vitro Potency
| Target | Species | Assay Type | IC₅₀ (nM) | Reference |
| BACE1 | Human | Enzyme Assay | 6 | [1] |
| BACE1 | Mouse | Enzyme Assay | 5 | [1] |
| BACE2 | Human | Enzyme Assay | 6 | [1] |
| Aβ40 Release | CHO cells (wtAPP) | Cell-based | 3 | [4] |
| Aβ40 Release | CHO cells (SweAPP) | Cell-based | 33 | [4] |
Selectivity Profile
This compound exhibits high selectivity for BACE1 and BACE2 over other aspartyl proteases.[1]
| Protease | Selectivity vs. BACE1 | Reference |
| Cathepsin D | >1000-fold | [1] |
| Cathepsin E | >1000-fold | [1] |
| Pepsin | >1000-fold | [1] |
| Renin | >1000-fold | [5] |
In Vivo Efficacy
| Species | Model | Dose | Effect | Reference |
| Rat | Wild-type | 3 µmol/kg, p.o. | >50% reduction in brain and CSF Aβ40 for up to 8 hours | [1] |
| Rat | Wild-type | 30 µmol/kg, p.o. | 91% reduction in brain Aβ40 at 4 hours | [1] |
| Mouse | C57/BL6 | 45 mg/kg/day, p.o. (6 weeks) | 68% reduction in brain Aβ40 | [1] |
| Mouse | APP51/16 tg | 30 µmol/kg, p.o. (single dose) | 79.6% reduction in soluble brain Aβ40 at 4 hours | [6] |
| Mouse | APP tg | 100 µmol/kg/day, i.g. (6 weeks) | Blocks progression of Aβ deposition and reduces neuroinflammation | [4] |
| Dog | Beagle | 0.5 mg/kg, p.o. (single dose) | ~80% reduction in CSF Aβ40 from 12 to 48 hours | [6] |
Pharmacokinetic Profile
| Species | Route | T½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) | Reference |
| Mouse | IV | 1.1 | 15 | 1.4 | - | [7] |
| Mouse | PO | 1.5 | - | - | 47 | [7] |
| Rat | IV | 2.9 | 48 | 11.2 | - | [7] |
| Rat | PO | 3.5 | - | - | 29 | [7] |
| Dog | IV | 20 | 5.3 | 9.7 | - | [7] |
| Dog | PO | 24 | - | - | 70 | [7] |
T½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability
Experimental Protocols
BACE1 Enzyme Inhibition Assay (FRET-based)
This protocol describes a typical fluorescence resonance energy transfer (FRET) assay to determine the in vitro potency of this compound against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle (for control) to each well.
-
Add 70 µL of a master mix containing Assay Buffer and the BACE1 FRET peptide substrate to each well.[8]
-
Initiate the reaction by adding 20 µL of diluted BACE1 enzyme to each well.[8]
-
Immediately start monitoring the fluorescence signal (e.g., excitation at 320 nm and emission at 405 nm) in kinetic mode for a set period (e.g., 20-60 minutes) at room temperature.[8][9]
-
Calculate the rate of reaction from the linear phase of the fluorescence increase.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Cell-Based Aβ Reduction Assay
This protocol outlines a method to assess the effect of this compound on Aβ production in a cellular context.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably overexpressing human APP (wild-type or with the Swedish mutation, SweAPP)
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
This compound
-
96-well cell culture plates
-
Aβ40 and Aβ42 ELISA kits
Procedure:
-
Seed CHO-APP cells into a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours.[10]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a defined period (e.g., 24-48 hours).[10]
-
Collect the cell culture supernatant.
-
Quantify the levels of secreted Aβ40 and Aβ42 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[5]
-
Normalize the Aβ levels to a cellular protein measurement to account for any differences in cell viability.
-
Calculate the percent reduction in Aβ production for each this compound concentration and determine the IC₅₀ value.
In Vivo Study in APP Transgenic Mice
This protocol provides a general framework for evaluating the efficacy of this compound in an APP transgenic mouse model of Alzheimer's disease.
Materials:
-
APP transgenic mice (e.g., APP51/16) and wild-type littermates
-
This compound formulated in rodent chow (e.g., 0.5 g/kg of chow) or for oral gavage
-
Standard laboratory animal housing and care facilities
-
Brain homogenization buffer (e.g., 0.2% Diethylamine (DEA) in 50 mM NaCl for soluble fraction, and formic acid for insoluble fraction)
-
Aβ ELISA kits
-
Reagents and equipment for immunohistochemistry
Procedure:
-
Animal Dosing:
-
House the mice under standard conditions with ad libitum access to water and either control chow or this compound-containing chow for the duration of the study (e.g., 6 weeks).[11]
-
Alternatively, administer this compound daily via oral gavage at the desired dose.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice and perfuse with saline.
-
Dissect the brain and divide it sagittally. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
-
Aβ Quantification (ELISA):
-
Homogenize the frozen brain hemisphere in a suitable buffer to extract soluble and insoluble Aβ fractions.[12]
-
Centrifuge the homogenate and collect the supernatant (soluble fraction). The pellet can be further processed with formic acid to extract the insoluble Aβ.[12]
-
Neutralize the fractions and measure Aβ40 and Aβ42 levels using specific ELISA kits.
-
-
Neuroinflammation Analysis (Immunohistochemistry):
-
Process the fixed brain hemisphere for cryosectioning or paraffin embedding.
-
Perform immunohistochemical staining on brain sections using antibodies against Aβ (e.g., 6E10) and markers for microglia (e.g., Iba1) and astrocytes (e.g., GFAP).[13][14]
-
Quantify the plaque load and the extent of microgliosis and astrocytosis using image analysis software.[13]
-
Experimental Workflow Diagram
Synthesis
The chemical synthesis of this compound has been described in the literature and involves a multi-step process.[3] The key steps include the formation of the chiral 5-amino-1,4-oxazine headgroup and its subsequent coupling with the P3 fragment, a substituted picolinamide.[3]
Toxicology and Safety
The development of this compound for clinical trials was halted due to a significant safety finding in chronic animal studies.[1]
-
Hypopigmentation: Chronic treatment with this compound in mice resulted in a strong hypopigmentation (lightening of fur color) phenotype.[1][15] This effect is attributed to the inhibition of BACE2, which plays a role in melanocyte function.[15]
Apart from this on-target BACE2-mediated effect, no other major limiting toxicities were reported in the preclinical studies.[1]
Conclusion
This compound is a well-characterized and highly potent BACE1/2 inhibitor that has served as a valuable research tool for understanding the consequences of BACE inhibition in preclinical models of Alzheimer's disease. Its excellent brain penetration and robust in vivo efficacy in reducing Aβ pathology have provided crucial insights into the potential of this therapeutic strategy. However, the BACE2-mediated hypopigmentation observed in chronic studies highlights the challenges of developing selective BACE1 inhibitors and underscores the importance of thorough safety and toxicology evaluations in drug development. This technical guide provides a centralized resource of the key data and methodologies associated with this compound to aid researchers in the field.
References
- 1. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive quantitative and qualitative evaluation of extrapolation of intravenous pharmacokinetic parameters from rat, dog, and monkey to humans. I. Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CNS Amyloid-β, Soluble APP-α and -β Kinetics during BACE Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The β-secretase (BACE) inhibitor this compound in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Whole‐brain microscopy reveals distinct temporal and spatial efficacy of anti‐Aβ therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aβ Extraction from Murine Brain Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Aβ antibodies bound to neuritic plaques enhance microglia activity and mitigate tau pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 15. researchgate.net [researchgate.net]
The Pharmacology of NB-360: A Preclinical BACE1 Inhibitor for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NB-360 is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and BACE2. Developed as a potential therapeutic agent for Alzheimer's disease, this compound has demonstrated robust preclinical efficacy in reducing the production of amyloid-beta (Aβ) peptides, key components of the amyloid plaques found in the brains of Alzheimer's patients. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo potency, pharmacokinetic profile across multiple species, and its effects on neuropathology in animal models of Alzheimer's disease. While showing promise in preclinical studies, this compound did not advance to clinical trials, and its development was likely halted due to off-target effects associated with BACE2 inhibition.
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the enzymatic activity of BACE1. BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). By cleaving APP at the β-secretase site, BACE1 initiates the cascade that leads to the generation of Aβ peptides. This compound, by binding to the active site of BACE1, prevents this initial cleavage, thereby reducing the production of all downstream Aβ species. This compound is also a potent inhibitor of the closely related homolog, BACE2.
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
In Vitro Pharmacology
This compound is a highly potent inhibitor of both BACE1 and BACE2. Its inhibitory activity has been characterized in enzymatic and cellular assays.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay Type | Species | IC50 (nM) | Reference |
| BACE1 | Enzymatic Assay | Human | 5 | [1] |
| BACE1 | Enzymatic Assay | Mouse | 5 | [1] |
| BACE2 | Enzymatic Assay | Human | 6 | [1] |
| Aβ40 release | Cellular Assay (wtAPP CHO cells) | - | 3 | [1] |
| Aβ40 release | Cellular Assay (SweAPP CHO cells) | - | 33 | [1] |
wtAPP: wild-type Amyloid Precursor Protein; SweAPP: Amyloid Precursor Protein with the Swedish mutation.
This compound exhibits high selectivity for BACE1 and BACE2 over other aspartic proteases, such as pepsin, cathepsin D, and cathepsin E, with several thousand-fold greater potency for the BACE enzymes.[2]
In Vivo Pharmacology
The in vivo efficacy of this compound has been demonstrated in multiple preclinical species, including mice, rats, and dogs.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and brain penetration across species.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Tmax (h) | Cmax (µM) | Half-life (h) | Bioavailability (%) | Brain/Plasma Ratio | Reference |
| Mouse | p.o. | 10 µmol/kg | ~1 | ~1.2 (blood) | ~2.5 (blood) | - | ~1 | [2] |
| Rat | p.o. | 10 µmol/kg | ~1 | ~0.8 (blood) | ~3 (blood) | - | ~1 | [2] |
| Dog | p.o. | 1.1 µmol/kg | ~2 | ~0.7 (blood) | ~20 (blood) | - | - | [2] |
p.o.: oral administration
Pharmacodynamics: Amyloid-Beta Reduction
Oral administration of this compound leads to a significant, dose-dependent reduction of Aβ levels in the brain and cerebrospinal fluid (CSF) of preclinical models.
-
In Rats: A single oral dose of 3 µmol/kg resulted in a greater than 50% reduction in brain and CSF Aβ for up to 8 hours.[2]
-
In APP Transgenic Mice: Chronic daily oral dosing of 100 µmol/kg for 6 weeks in aged APP51/16 transgenic mice, a model that mimics sporadic Alzheimer's disease, completely blocked the progression of Aβ deposition.[2] At 4 hours post-dose, Aβ40 and Aβ42 levels in the CSF were reduced by over 90%.[2]
Effects on Neuroinflammation
In addition to reducing amyloid pathology, chronic treatment with this compound in APP transgenic mice has been shown to attenuate neuroinflammation, a key downstream consequence of Aβ accumulation. Treatment stopped the accumulation of activated microglia and astrocytes in the brains of these animals.[2]
Experimental Protocols
In Vitro BACE1 Enzyme Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide based on the Swedish mutation of APP)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (serially diluted)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Add assay buffer, BACE1 enzyme, and varying concentrations of this compound to the wells of a 96-well plate.
-
Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for the substrate).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Chronic Dosing in APP Transgenic Mice
Objective: To evaluate the effect of chronic this compound administration on Aβ deposition and neuroinflammation in an Alzheimer's disease mouse model.
Caption: Experimental Workflow for Chronic Dosing Study.
Procedure:
-
Animal Model: Aged APP51/16 transgenic mice (e.g., 14.5 months old) are used, as they exhibit significant amyloid plaque pathology.[2]
-
Treatment Groups: Animals are randomly assigned to a treatment group (this compound) or a vehicle control group. A baseline group may also be included, with animals sacrificed at the start of the study.
-
Dosing: this compound is administered daily via oral gavage at a dose of 100 µmol/kg for a period of 6 weeks.[2]
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and brains are collected. Brains are typically hemisected, with one hemisphere snap-frozen for biochemical analysis and the other fixed for histological analysis.
-
Aβ Quantification: Brain homogenates from the frozen hemisphere are used to quantify soluble and insoluble Aβ levels using specific enzyme-linked immunosorbent assays (ELISAs).
-
Immunohistochemistry: The fixed hemisphere is sectioned and stained with antibodies against Aβ to visualize amyloid plaques, Iba1 to identify microglia, and GFAP to identify astrocytes.
-
Image Analysis: Stained brain sections are imaged, and the plaque load and the extent of microgliosis and astrocytosis are quantified using image analysis software.
Safety and Toxicology
A notable side effect observed during chronic treatment with this compound in mice was the appearance of patches of grey hair.[2] This is attributed to the inhibition of BACE2, which is involved in the processing of PMEL17, a protein essential for melanin production in hair follicles. This finding highlights a potential on-target toxicity associated with non-selective BACE1/2 inhibitors. This compound did not advance into human clinical trials, and a comprehensive public record of its preclinical safety and toxicology profile is not available.
Conclusion
This compound is a potent and effective BACE1/2 inhibitor that demonstrated significant promise in preclinical models of Alzheimer's disease. Its ability to robustly reduce brain Aβ levels and associated neuroinflammation provided strong validation for the BACE1 therapeutic target. However, the observed side effect of hair depigmentation due to BACE2 inhibition underscores the challenges of developing selective BACE1 inhibitors and likely contributed to the decision to halt its development. The extensive preclinical characterization of this compound has nonetheless provided valuable insights into the biology of BACE enzymes and the potential benefits and risks of this therapeutic approach for Alzheimer's disease.
References
Methodological & Application
Application Notes and Protocols for NB-360 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of NB-360, a potent BACE1/BACE2 inhibitor, in cell culture experiments. The following protocols and data are intended to assist researchers in studying the effects of this compound on cellular processes, particularly in the context of Alzheimer's disease research and neurobiology.
Introduction
This compound is a brain-penetrable dual inhibitor of β-secretase 1 (BACE1) and β-secretase 2 (BACE2). BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), a key event in the pathogenesis of Alzheimer's disease. By inhibiting BACE1, this compound effectively reduces the production of amyloid-beta (Aβ) peptides, which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients. These characteristics make this compound a valuable tool for in vitro studies aimed at understanding the mechanisms of Alzheimer's disease and for the preclinical evaluation of potential therapeutic agents.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available in vitro studies. This information is crucial for designing experiments and interpreting results.
| Parameter | Value | Cell Line | Notes |
| IC50 (BACE1) | 5 nM | - | Potent inhibition of human and mouse BACE1. |
| IC50 (BACE2) | 6 nM | - | Potent inhibition of human BACE2. |
| IC50 (Aβ40 release) | 3 nM | Wild-type APP CHO cells | Demonstrates cellular potency in reducing Aβ production.[1] |
| IC50 (Aβ40 release) | 33 nM | Swedish mutant APP (SweAPP) CHO cells | Potency is affected by the APP mutation status.[1] |
| Recommended Starting Concentration Range | 1 nM - 10 µM | Varies | A broad range for initial dose-response experiments is recommended. |
| Solubility | Soluble in DMSO | - | Prepare stock solutions in DMSO. |
Signaling Pathway
This compound targets the initial step of the amyloidogenic pathway of APP processing. The following diagram illustrates this pathway and the point of intervention by this compound.
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound on BACE1.
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound and its application in cell culture experiments.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
To prepare a 10 mM stock solution, calculate the required amount of DMSO based on the molecular weight of this compound. For example, if the molecular weight is 500 g/mol , dissolve 5 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell-Based BACE1 Inhibition Assay
This protocol describes a general procedure for treating cultured cells with this compound and assessing its inhibitory effect on Aβ production. This protocol can be adapted for various cell lines, including HEK293 cells overexpressing APP (HEK293-APP) or neuronal cell lines like SH-SY5Y.
Materials:
-
Cultured cells (e.g., HEK293-APP, SH-SY5Y)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Aβ ELISA kit (for Aβ40 or Aβ42)
Experimental Workflow Diagram:
References
Application Notes and Protocols for Administering NB-360 to Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
NB-360 is a potent, brain-penetrant inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides.[1][2][3] In preclinical studies utilizing transgenic mouse models of Alzheimer's disease, this compound has demonstrated a robust capacity to reduce brain Aβ levels, block the progression of Aβ deposition, and mitigate associated neuroinflammation.[3][4][5][6] These characteristics make this compound a valuable pharmacological tool for investigating the therapeutic potential and downstream consequences of BACE1 inhibition in the context of Alzheimer's disease pathology.
These application notes provide detailed protocols for the preparation and administration of this compound to transgenic mice, summarize key quantitative data from preclinical studies, and illustrate the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: Pharmacokinetics and Efficacy of this compound in Rodents
| Species | Dose | Route | Time Point | Effect | Reference |
| Rat | 3 µmol/kg | p.o. | 4-8 h | >50% reduction in brain and CSF Aβ40 | [4] |
| Rat | 30 µmol/kg | p.o. | 4 h | 90.9% inhibition of brain Aβ40 | [4] |
| Dog | 0.5 mg/kg | p.o. | 12-48 h | ~80% reduction in CSF Aβ40 | [4] |
Table 2: Chronic Efficacy of this compound in APP Transgenic Mice
| Mouse Model | Treatment Duration | Dose | Key Findings | Reference |
| APP51/16 | 6 weeks | Not specified | Significantly lower formic acid-soluble Aβ38, Aβ40, and Aβ42 compared to vehicle, levels indistinguishable from baseline. | [4] |
| APP51/16 | 6 weeks | Not specified | Reduced number of microglia and astrocyte clusters to baseline values. | [7] |
| APP23 | 3 and 6 months | Not specified | Significantly reduced Aβ load (brain Aβ levels and Aβ immunostaining) compared to vehicle. | [7] |
| APPPS1 | 6 months | Not specified | Attenuation of Aβ load. | [7] |
| Wild-type C57/BL6 | 6 weeks | 100 µmol/kg/day | 68% reduction in brain level of endogenous mouse Aβ40. | [7] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
This protocol describes the standard method for acute or chronic administration of a precise dose of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Balance
-
Vortex mixer or sonicator
-
Gavage needles (18-20 gauge, 1.5 inches with a rounded tip for mice)[8]
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve this compound in the chosen vehicle to the desired final concentration. Use a vortex mixer or sonicator to ensure a homogenous suspension.
-
Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Preparation and Dosing:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[8][9]
-
Measure the appropriate length for gavage needle insertion by measuring the distance from the tip of the mouse's nose to the last rib. Mark this length on the needle.[8]
-
Gently restrain the mouse, ensuring the head and neck are extended to create a straight line to the esophagus.[8]
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle.[8]
-
Once the needle is inserted to the pre-measured depth, slowly administer the this compound solution.
-
Gently withdraw the needle.
-
Monitor the animal for 5-10 minutes post-administration for any signs of distress.[8]
-
Protocol 2: Administration of this compound in Palatable Food
This method is less stressful for the animals and suitable for chronic studies where precise timing of administration is not critical.
Materials:
-
This compound
-
Highly palatable food (e.g., peanut butter, sweetened jelly)[10][11]
-
Balance
-
Spatula or mixing tool
Procedure:
-
Preparation of Medicated Food:
-
Calculate the total amount of this compound required for the treatment group for a single day.
-
Thoroughly mix the powdered this compound with a pre-weighed amount of the palatable food to achieve the desired dose per serving. Ensure a homogenous mixture.
-
Portion the medicated food into individual servings for each mouse.
-
-
Acclimatization:
-
For several days prior to the start of treatment, provide the mice with non-medicated palatable food to acclimatize them to the new food source.[10] This will help ensure consistent consumption of the medicated food.
-
-
Administration:
-
Provide each mouse with a single serving of the medicated food.
-
Ensure that the entire portion is consumed to confirm the correct dosage has been administered.
-
Monitor food intake to ensure animals are receiving the intended dose.
-
Mandatory Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for administering this compound to transgenic mice.
References
- 1. BACE1 Dynamics Upon Inhibition with a BACE Inhibitor and Correlation to Downstream Alzheimer’s Disease Markers in Elderly Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The β-secretase (BACE) inhibitor this compound in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice | springermedicine.com [springermedicine.com]
- 6. researchgate.net [researchgate.net]
- 7. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. scribd.com [scribd.com]
- 10. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NB-360 in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of NB-360, a potent, orally active, and brain-penetrant dual inhibitor of β-secretase 1 (BACE1) and BACE2, for use in Alzheimer's disease (AD) research models.[1] The provided protocols are based on established methodologies from key studies investigating the efficacy of this compound.
Introduction
Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) peptides in the brain, a process initiated by the cleavage of the amyloid precursor protein (APP) by BACE1.[2][3] As a BACE1 inhibitor, this compound has demonstrated robust preclinical efficacy in reducing Aβ pathology and associated neuroinflammation, making it a valuable tool for studying the amyloid hypothesis and for the preclinical evaluation of BACE1 inhibition as a therapeutic strategy for AD.[2][4][5][6]
Mechanism of Action
This compound is a potent inhibitor of both BACE1 and BACE2, with IC50 values of 5 nM and 6 nM, respectively.[1] By inhibiting BACE1, this compound blocks the initial step in the amyloidogenic processing of APP, thereby reducing the production of Aβ peptides, primarily Aβ40 and Aβ42.[2][3] This reduction in Aβ levels leads to a decrease in the formation of amyloid plaques and has been shown to attenuate downstream pathological events such as neuroinflammation.[2][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| BACE1 IC50 | - | 5 nM | [1] |
| BACE2 IC50 | - | 6 nM | [1] |
| Aβ40 release IC50 | wtAPP CHO cells | 3 nM | [1] |
| Aβ40 release IC50 | SweAPP CHO cells | 33 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| APP transgenic mice | 100 µmol/kg, i.g., daily | 6 weeks | Blocks progression of Aβ deposition and inflammation. | [1] |
| Rats | 1.5-14.5 mg/kg, p.o. | - | Reduces Aβ production. | [1] |
| C57/BL6 mice | 45 mg/kg, p.o., daily | 6 weeks | Reduces Aβ40 levels. | [1] |
| Young APP51/16 mice | 30 µmol/kg, p.o. | Single dose | Reduces Aβ40 levels. | [1] |
| APP23xPS45 mice | This compound in chow | Long-term | Substantial reduction of Aβ plaque burden and both insoluble and soluble Aβ1-40 and Aβ1-42 levels. | [7] |
| AppNL-G-F mice | 0.05 g/kg or 0.29 g/kg in chow | 4 weeks | High dose interfered with Aβ-generation and counteracted impaired spine dynamics. | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from published studies and should be adapted as needed for specific experimental designs.
Protocol 1: In Vivo Administration of this compound in APP Transgenic Mice
This protocol describes the oral administration of this compound to APP transgenic mice to assess its long-term efficacy in reducing Aβ pathology.
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose in water with 0.1% Tween 80)
-
Standard laboratory mouse chow
-
Chow pelleting equipment
Procedure:
-
Compound Formulation:
-
For oral gavage, suspend this compound in the vehicle at the desired concentration (e.g., 30 µmol/kg).[1]
-
For administration in chow, incorporate this compound into the chow at a specified concentration (e.g., 0.3 g/kg of food).[9] Ensure homogenous mixing. Prepare control chow without this compound.
-
-
Animal Dosing:
-
House mice under standard laboratory conditions.
-
For oral gavage, administer the this compound suspension or vehicle to the respective groups daily.
-
For administration in chow, provide the this compound-containing or control chow ad libitum.[8]
-
-
Treatment Duration:
-
Sample Collection:
-
At the end of the treatment period, anesthetize the mice and collect blood samples via cardiac puncture.
-
Perfuse the mice with ice-cold phosphate-buffered saline (PBS).
-
Dissect the brain and divide it sagittally. Use one hemisphere for biochemical analysis and fix the other for immunohistochemistry.
-
Protocol 2: Quantification of Aβ Levels by ELISA
This protocol outlines the procedure for measuring soluble and insoluble Aβ40 and Aβ42 levels in mouse brain homogenates.
Materials:
-
Mouse brain hemispheres
-
Tissue homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Triton X-100
-
Formic acid
-
Neutralization buffer (e.g., 1 M Tris base, 0.5 M Na2HPO4)
-
Commercially available Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Brain Homogenization:
-
Homogenize one brain hemisphere in ice-cold tissue homogenization buffer.
-
-
Extraction of Soluble Aβ:
-
Add Triton X-100 to a final concentration of 1% to a portion of the homogenate.
-
Centrifuge at high speed (e.g., 100,000 x g) at 4°C.
-
Collect the supernatant containing the soluble Aβ fraction.
-
-
Extraction of Insoluble Aβ:
-
Resuspend the pellet from the previous step in formic acid.
-
Sonicate on ice to dissolve the amyloid plaques.
-
Neutralize the formic acid by adding neutralization buffer.
-
Centrifuge to remove any remaining debris. The supernatant contains the insoluble Aβ fraction.
-
-
ELISA Analysis:
-
Follow the manufacturer's instructions for the Aβ40 and Aβ42 ELISA kits.
-
Briefly, add diluted samples and standards to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Add the substrate and stop solution.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve.
-
Normalize the Aβ levels to the total protein concentration of the brain homogenate.
-
Protocol 3: Immunohistochemical Analysis of Neuroinflammation
This protocol describes the staining of microglia and astrocytes in brain sections to assess the effect of this compound on neuroinflammation.
Materials:
-
Fixed mouse brain hemispheres
-
Vibratome or cryostat for sectioning
-
Primary antibodies:
-
Anti-Iba1 for microglia
-
Anti-GFAP for astrocytes
-
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Sectioning:
-
Cut 40-50 µm thick sections from the fixed brain hemisphere using a vibratome or cryostat.
-
-
Immunostaining:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate the sections with the primary antibodies (anti-Iba1 and anti-GFAP) overnight at 4°C.
-
Wash the sections and incubate with the appropriate fluorescently-labeled secondary antibodies.
-
Counterstain with DAPI.
-
-
Imaging and Quantification:
-
Mount the sections on slides with mounting medium.
-
Capture images using a fluorescence microscope.
-
Quantify the immunoreactive area or the number of activated microglia and astrocytes in specific brain regions (e.g., cortex and hippocampus) using image analysis software.
-
Conclusion
This compound is a well-characterized and potent BACE1/2 inhibitor that serves as an invaluable research tool for investigating the role of Aβ in Alzheimer's disease pathogenesis. The provided application notes and protocols offer a framework for researchers to effectively utilize this compound in their preclinical studies to explore the therapeutic potential of BACE1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The β-secretase enzyme BACE1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice | AlzPED [alzped.nia.nih.gov]
- 5. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice | springermedicine.com [springermedicine.com]
- 7. BACE inhibition-dependent repair of Alzheimer’s pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | β-secretase inhibition prevents structural spine plasticity deficits in AppNL-G-F mice [frontiersin.org]
- 9. β-Secretase BACE1 Promotes Surface Expression and Function of Kv3.4 at Hippocampal Mossy Fiber Synapses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying BACE-1 Inhibition with NB-360
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), also known as β-secretase, is a prime therapeutic target in the treatment of Alzheimer's disease. As an aspartyl protease, BACE-1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides.[1] The aggregation and deposition of these peptides in the brain are considered central to the pathophysiology of Alzheimer's disease. Consequently, the inhibition of BACE-1 is a key strategy for reducing Aβ levels.
NB-360 is a potent, orally active, and brain-penetrable dual inhibitor of BACE-1 and BACE-2.[2] It has demonstrated robust reduction of Aβ levels in various preclinical models, making it a valuable tool for studying the consequences of BACE-1 inhibition.[1][3] These application notes provide detailed protocols for utilizing this compound in enzymatic and cell-based assays, as well as in vivo studies, to investigate BACE-1 inhibition and its effects on Aβ production.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating the design and interpretation of experiments.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Cell Line | Notes |
| BACE-1 | Enzymatic Assay | 5 | - | Potent inhibition of BACE-1 enzymatic activity.[2] |
| BACE-2 | Enzymatic Assay | 6 | - | Dual inhibitor with similar potency for BACE-2.[2] |
| Aβ40 Release | Cell-based Assay | 3 | CHO cells (wild-type APP) | Demonstrates potent cellular activity in inhibiting Aβ production.[2] |
| Aβ40 Release | Cell-based Assay | 33 | CHO cells (Swedish mutant APP) | Lower potency in cells with the Swedish mutation, which enhances BACE-1 cleavage of APP.[2] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Dosage | Administration Route | Aβ Reduction | Tissue | Time Point |
| Rat | 1.5 mg/kg (3 µmol/kg) | Oral | >50% | Brain and CSF | Up to 8 hours |
| Rat | 14.5 mg/kg (30 µmol/kg) | Oral | 91% | Brain | 4 hours |
| C57/BL6 Mice | 45 mg/kg (100 µmol/kg) daily for 6 weeks | Oral | 68% (Aβ40) | Brain | 6 weeks |
| APP Transgenic Mice | 30 µmol/kg | Oral (single dose) | Significant reduction in Aβ40 | Brain | Not specified |
| APP Transgenic Mice | 0.5 g/kg in food | In-feed | ~100% (acute) | Brain | Not specified |
| APP Transgenic Mice | 0.25 g/kg in food | In-feed | >80% | Brain | Not specified |
| APP Transgenic Mice (APP23) | 0.25 g/kg in food | In-feed | 73% | Brain | Not specified |
| APP Transgenic Mice | Not specified | Not specified | 54% (insoluble Aβ40), 34% (insoluble Aβ42) | Brain | 1.5 months |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Administration | Clearance | Volume of Distribution (Vss) | Half-life (t1/2) | Oral Bioavailability |
| Mouse | IV / Oral | Low | Not specified | Not specified | Good |
| Rat | IV / Oral | Higher than mouse | Not specified | Not specified | Good |
| Beagle Dog | IV / Oral | Not specified | Not specified | Longer than rodents | Good |
Experimental Protocols
BACE-1 Enzymatic Assay (FRET-Based)
This protocol describes the determination of the inhibitory potency of this compound on BACE-1 using a Fluorescence Resonance Energy Transfer (FRET) based assay.[4][5]
Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET substrate (e.g., based on the "Swedish" mutant APP sequence)
-
BACE-1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in BACE-1 Assay Buffer to achieve a range of desired concentrations.
-
Dilute the recombinant human BACE-1 enzyme to the working concentration in BACE-1 Assay Buffer. Keep the enzyme on ice.
-
Dilute the BACE-1 FRET substrate to the working concentration in BACE-1 Assay Buffer. Protect from light.
-
-
Assay Plate Setup:
-
Test Wells: Add BACE-1 Assay Buffer, the desired concentration of diluted this compound, and the diluted BACE-1 enzyme.
-
Positive Control (100% activity): Add BACE-1 Assay Buffer, DMSO (at the same final concentration as the test wells), and the diluted BACE-1 enzyme.
-
Negative Control (0% activity/blank): Add BACE-1 Assay Buffer and DMSO. Do not add the enzyme.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the diluted BACE-1 FRET substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each well from the linear portion of the kinetic curve.
-
Subtract the reaction rate of the negative control from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Aβ Production Assay
This protocol details the assessment of this compound's ability to inhibit Aβ production in a cellular context using Chinese Hamster Ovary (CHO) cells stably overexpressing human APP.[2][6]
Materials:
-
CHO cells stably expressing wild-type human APP (wtAPP) or APP with the Swedish mutation (SweAPP)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Multi-well cell culture plates
-
ELISA kit for human Aβ40/Aβ42
-
Cell lysis buffer and protein assay reagents
Procedure:
-
Cell Culture and Seeding:
-
Culture the APP-overexpressing CHO cells under standard conditions.
-
Seed the cells into multi-well plates at a density that allows for optimal growth during the experiment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
The following day, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle (DMSO) as a control. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells.
-
-
Incubation and Sample Collection:
-
Incubate the cells with this compound for a defined period (e.g., 24 hours).
-
After incubation, carefully collect the conditioned medium from each well for Aβ analysis.
-
Wash the cells with PBS and lyse them to determine the total protein concentration for normalization.
-
-
Aβ Quantification:
-
Quantify the levels of Aβ40 and/or Aβ42 in the collected conditioned medium using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Aβ concentrations to the total protein concentration in the corresponding cell lysates.
-
Calculate the percentage of inhibition of Aβ production for each this compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
In Vivo Study in APP Transgenic Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in reducing brain Aβ levels in an APP transgenic mouse model of Alzheimer's disease.[3][7]
Materials:
-
APP transgenic mice
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Anesthesia
-
Surgical tools for tissue collection
-
Brain homogenization buffer
-
ELISA kit for Aβ quantification
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate the APP transgenic mice to the housing conditions for at least one week.
-
Randomly assign the animals to treatment and vehicle control groups.
-
-
Compound Administration:
-
Oral Gavage: Prepare a formulation of this compound in the chosen vehicle. Administer the specified dose of this compound or vehicle to the mice via oral gavage.
-
In-feed Dosing: Alternatively, for chronic studies, this compound can be mixed into the chow at a specified concentration.[3]
-
-
Pharmacokinetic/Pharmacodynamic Time Course:
-
At various time points after a single dose or at the end of a chronic treatment period, anesthetize the mice.
-
Collect blood samples for pharmacokinetic analysis of this compound plasma concentrations if required.
-
Perfuse the animals with saline to remove blood from the brain.
-
-
Tissue Collection and Processing:
-
Dissect the brain and collect specific regions of interest (e.g., cortex, hippocampus).
-
Homogenize the brain tissue in an appropriate buffer containing protease inhibitors.
-
Centrifuge the homogenates to separate soluble and insoluble fractions.
-
-
Aβ Quantification:
-
Measure the levels of Aβ40 and Aβ42 in the brain homogenates using a specific ELISA kit.
-
-
Data Analysis:
-
Compare the Aβ levels in the brains of this compound-treated mice to those in the vehicle-treated control group.
-
Calculate the percentage reduction in Aβ levels.
-
Mandatory Visualizations
Caption: BACE-1 signaling pathway and the inhibitory action of this compound.
References
- 1. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Measuring Amyloid-β Levels Following NB-360 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring amyloid-beta (Aβ) levels after treatment with NB-360, a potent and brain-penetrable inhibitor of β-secretase 1 (BACE1). The following sections detail the mechanism of action of this compound, present quantitative data on its effects, and provide detailed protocols for the quantification of Aβ in preclinical models.
Introduction to this compound
This compound is a dual inhibitor of BACE1 and BACE2, the key enzymes responsible for the amyloidogenic processing of the amyloid precursor protein (APP).[1] By inhibiting BACE1, this compound effectively reduces the production of Aβ peptides (Aβ40 and Aβ42), which are central to the pathogenesis of Alzheimer's disease.[2][3] Preclinical studies have demonstrated that this compound can robustly decrease Aβ levels in the brain and cerebrospinal fluid (CSF) of various animal models.[4]
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the dose-dependent effects of this compound on Aβ levels in rats and dogs, as reported in key preclinical studies.
Table 1: Effect of Oral this compound on Aβ40 Levels in Rat Forebrain and CSF
| Dose (µmol/kg) | Time After Dosing (hours) | Forebrain Aβ40 Reduction (%) | CSF Aβ40 Reduction (%) |
| 3 | 4 | ~50 | ~60 |
| 10 | 4 | ~75 | ~85 |
| 30 | 4 | ~85 | ~95 |
| 3 | 8 | ~20 | ~40 |
| 10 | 8 | ~60 | ~75 |
| 30 | 8 | ~75 | ~90 |
| 3 | 24 | Not significant | ~10 |
| 10 | 24 | ~20 | ~30 |
| 30 | 24 | ~40 | ~60 |
Data synthesized from Neumann et al., Molecular Neurodegeneration, 2015.[4]
Table 2: Effect of a Single Oral Dose of this compound (1.1 µmol/kg) on Aβ40 Levels in Dog CSF
| Time After Dosing (hours) | CSF Aβ40 Reduction (%) |
| 1 | ~10 |
| 4 | ~40 |
| 8 | ~60 |
| 12 | ~70 |
| 24 | ~70 |
| 36 | ~65 |
| 48 | ~60 |
| 72 | ~45 |
| 168 | ~10 |
Data synthesized from Neumann et al., Molecular Neurodegeneration, 2015.[4]
Signaling Pathway
The diagram below illustrates the amyloidogenic and non-amyloidogenic pathways of APP processing and the point of intervention for this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the efficacy of this compound in a preclinical setting.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ40 and Aβ42
This protocol is for the quantitative measurement of Aβ40 and Aβ42 in brain homogenates.
Materials:
-
Aβ40 and Aβ42 ELISA kits (e.g., from Invitrogen, Millipore, or IBL International). These kits typically include a capture antibody-coated plate, detection antibody, standard peptides, and substrate.
-
Brain tissue from this compound and vehicle-treated animals.
-
Homogenization buffer (e.g., 5 M guanidine HCl/50 mM Tris-HCl, pH 8.0).
-
Dilution buffer (provided in the kit or a PBS-based buffer with 0.5% BSA and 0.05% Tween-20).
-
Plate reader capable of measuring absorbance at the appropriate wavelength.
Procedure:
-
Brain Homogenization:
-
Thaw brain tissue on ice.
-
Homogenize the tissue in 10 volumes of cold guanidine buffer using a mechanical homogenizer.
-
Rotate the homogenates for 3-4 hours at room temperature.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant. This contains the total Aβ fraction.
-
-
Sample Dilution:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Dilute the samples in the appropriate dilution buffer to fall within the linear range of the ELISA standard curve. A starting dilution of 1:100 to 1:1000 is recommended.
-
-
ELISA Protocol (follow manufacturer's instructions):
-
Add standards and diluted samples to the antibody-coated wells.
-
Incubate as recommended (typically 2 hours at room temperature or overnight at 4°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the substrate (e.g., TMB) and incubate until color develops.
-
Add the stop solution.
-
Read the absorbance on a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of Aβ40 and Aβ42 in the samples based on the standard curve.
-
Normalize the Aβ concentrations to the total protein concentration of the brain homogenate.
-
Western Blot for APP, BACE1, and C-Terminal Fragments (CTFs)
This protocol allows for the semi-quantitative analysis of full-length APP, BACE1, and the APP C-terminal fragments (β-CTF/C99).
Materials:
-
Brain tissue lysates.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Anti-APP, C-terminal (e.g., Y188, Abcam)
-
Anti-BACE1 (e.g., D10E5, Cell Signaling Technology)
-
Anti-β-Actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge and collect the supernatant.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest to the loading control. An increase in full-length APP and a decrease in β-CTF (C99) are expected after this compound treatment.[5]
-
Immunohistochemistry (IHC) for Aβ Plaques
This protocol is for the visualization and quantification of Aβ plaques in brain sections.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections from transgenic mice.
-
Antigen retrieval solution (e.g., 90% formic acid).
-
Blocking solution (e.g., 10% normal goat serum in PBST).
-
Primary antibody: Anti-Aβ (e.g., 6E10 or 4G8).
-
Biotinylated secondary antibody and ABC reagent (for DAB staining) or fluorescently labeled secondary antibody.
-
DAB substrate or mounting medium with DAPI.
-
Microscope with imaging software.
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
For frozen sections, bring to room temperature.
-
-
Antigen Retrieval:
-
Incubate sections in formic acid for 5-10 minutes to unmask the Aβ epitope.
-
Wash thoroughly with PBS.
-
-
Staining:
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary anti-Aβ antibody overnight at 4°C.
-
Wash with PBST.
-
Incubate with the secondary antibody for 1 hour.
-
Wash with PBST.
-
-
Detection and Visualization:
-
For DAB staining, incubate with ABC reagent followed by DAB substrate.
-
For fluorescence, mount with medium containing DAPI.
-
Image the sections using a microscope.
-
-
Quantification:
-
Use image analysis software to quantify the Aβ plaque burden. This is typically done by setting a threshold for the stained area and calculating the percentage of the total region of interest (e.g., cortex or hippocampus) that is occupied by plaques. A reduction in the number and size of plaques is expected with chronic this compound treatment.[6]
-
References
- 1. biospective.com [biospective.com]
- 2. Quantification of Alzheimer amyloid beta peptides ending at residues 40 and 42 by novel ELISA systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyloid β-protein oligomers upregulate the β-secretase, BACE1, through a post-translational mechanism involving its altered subcellular distribution in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APP C-Terminal Fragment: Effect on Cognition and Aβ [brightfocus.org]
Application Notes and Protocols for Long-Term NB-360 Treatment in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of NB-360, a potent and brain-penetrable BACE-1 inhibitor. The following protocols and data are based on published in vivo studies and are intended to guide the design of future preclinical experiments investigating the long-term effects of this compound.
Mechanism of Action
This compound is a novel BACE-1 (β-site amyloid precursor protein-cleaving enzyme 1) inhibitor. BACE-1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. By inhibiting BACE-1, this compound effectively reduces the cleavage of the amyloid precursor protein (APP) into Aβ, thereby preventing the formation of amyloid plaques in the brain.[1][2][3] Furthermore, studies have shown that the reduction in Aβ pathology by this compound treatment can lead to downstream beneficial effects, including the attenuation of neuroinflammation.[1][2] It is important to note that this compound also inhibits BACE-2, an enzyme involved in melanin production, which has been linked to hair depigmentation in animal studies.[3][4]
Preclinical In Vivo Study Protocols
The following provides a generalized workflow for long-term in vivo studies with this compound based on protocols from published research.[1][2][5]
Experimental Workflow
Detailed Methodologies
1. Animal Models:
-
Commonly used models include APP transgenic mice which develop age-dependent amyloid pathology.[1] The APP51/16 mouse model has been noted for its relevance to sporadic Alzheimer's disease as it does not have an APP mutation.[1]
2. Dosing and Administration:
-
Route of Administration: Oral administration is common, either through gavage or by incorporating this compound into the chow.[6]
-
Dosage: Doses in rat studies have ranged from 0.3 to 30 µmol/kg to determine the efficacious dose (ED50).[7] For long-term studies in mice, dosing that achieves significant brain exposure is critical.[6]
-
Formulation: Specific formulation details should be determined based on the chosen administration route and vehicle controls should be used in parallel.
3. Monitoring and Endpoint Analysis:
-
Pharmacokinetics: Blood and brain concentrations of this compound should be measured at various time points to assess brain penetration and exposure.[7][8]
-
Pharmacodynamics: The primary pharmacodynamic endpoint is the measurement of Aβ40 and Aβ42 levels in the brain and cerebrospinal fluid (CSF).[7][8]
-
Histopathology: Immunohistochemical staining of brain sections for amyloid plaques (using antibodies like 6E10) and markers of neuroinflammation (such as Iba1 for microglia and GFAP for astrocytes) are standard.[1]
-
Biochemical Analysis: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify soluble and insoluble Aβ levels in brain homogenates.[1]
Data Presentation
Pharmacokinetic Properties of this compound
| Species | Administration | Tmax | Oral Bioavailability | Brain/Plasma Ratio | Reference |
| Rat | Oral (3, 10, 30 µmol/kg) | ~1 h | Moderate to high | >1 | [7] |
| Dog | Oral | - | Moderate to high | - | [6] |
| Mouse | Oral (in chow) | - | - | 4.8 µM (brain) / 1.2 µM (plasma) | [6] |
In Vivo Efficacy of this compound on Aβ Reduction
| Animal Model | Treatment Duration | Dose | Effect on Brain Aβ | Reference |
| APP Transgenic Mice | Chronic | Not specified | Complete block of Aβ deposition progression | [2][4] |
| Rat | Acute | 1.6 ± 0.25 µmol/kg (ED50) | 50% inhibition of forebrain Aβ40 at 4h | [7] |
| Dog | Not specified | Not specified | Almost complete reduction of Aβ | [2][5] |
Effects of this compound on Neuroinflammation
| Animal Model | Treatment Effect | Biomarkers | Reference |
| APP Transgenic Mice | Attenuated neuroinflammation | Reduced accumulation of activated inflammatory cells | [1][2][4] |
Safety and Toxicology
A notable side effect observed with chronic this compound treatment in mice is the appearance of patches of grey hair.[2][4] This is attributed to the inhibition of BACE-2, which plays a role in the processing of the premelanosome protein (PMEL17), essential for melanin production.[4] While this compound has demonstrated a promising pharmacological profile in preclinical models for reducing amyloid pathology, its development as a clinical compound has been hindered by safety concerns.[3][6]
Conclusion
This compound serves as a valuable research tool for investigating the consequences of BACE-1 inhibition in preclinical models of Alzheimer's disease. The protocols outlined in these application notes, derived from existing literature, provide a framework for designing long-term in vivo studies to further explore the efficacy and downstream effects of targeting the amyloid pathway. Researchers should consider the BACE-2 inhibitory activity and associated side effects when designing and interpreting studies with this compound.
References
- 1. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 2. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The β-secretase (BACE) inhibitor this compound in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for NB-360 Delivery in Central Nervous System (CNS) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NB-360 is a potent, brain-penetrable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. By inhibiting BACE1, this compound effectively reduces the levels of Aβ in the brain, making it a valuable tool for preclinical research into Alzheimer's disease and other neurological conditions where Aβ pathology is implicated. Furthermore, studies have shown that the reduction of Aβ by this compound can lead to downstream effects, including the attenuation of neuroinflammation.[1][2]
These application notes provide detailed protocols for various methods of this compound delivery in rodent models for CNS studies, including oral, intravenous, and intracerebroventricular routes. The accompanying data and diagrams are intended to guide researchers in designing and executing experiments to investigate the pharmacokinetics, pharmacodynamics, and therapeutic potential of this compound.
Data Presentation: Pharmacokinetics and Efficacy of this compound
The following tables summarize key quantitative data from preclinical studies with this compound, demonstrating its bioavailability and efficacy in reducing central Aβ levels.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Mice.
| Dosage Regimen | Average Plasma Concentration (24h) | Average Brain Concentration (24h) |
| 0.5 g this compound/kg in food pellets | 1.2 µM | 4.8 µM |
Data derived from studies in APPPS1 transgenic mice where the specified dosing yielded brain exposure similar to 100 µmol/kg orally.[3]
Table 2: Efficacy of Oral this compound in Reducing Brain Aβ40 Levels in Rodent Models.
| Species | Dose (p.o.) | Time Point | % Reduction in Brain Aβ40 |
| Rat | 3 µmol/kg | up to 8 hr | >50% |
| Rat | 30 µmol/kg | 4 hr | 91% |
| C57/BL6 Mouse | 45 mg/kg (daily for 6 weeks) | 6 weeks | 68% |
| Young APP51/16 Mouse | 30 µmol/kg (single dose) | Not specified | Significant reduction |
Data compiled from multiple preclinical studies demonstrating the potent Aβ-lowering capacity of this compound.[4][5]
Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of the BACE1 enzyme. This initiates a signaling cascade that ultimately impacts neuroinflammation.
Experimental Protocols
The following protocols provide detailed methodologies for the delivery of this compound to the CNS in rodent models.
Oral Administration via Medicated Diet
This method is suitable for chronic administration of this compound and minimizes animal stress associated with repeated handling.
Experimental Workflow:
References
Application Notes and Protocols for the Analytical Detection of NB-360
For Researchers, Scientists, and Drug Development Professionals
Introduction
NB-360 is a potent, brain-penetrant dual inhibitor of β-secretase 1 (BACE1) and BACE2, enzymes pivotal in the amyloidogenic processing of amyloid precursor protein (APP).[1] The inhibition of BACE1 is a key therapeutic strategy aimed at reducing the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1] Accurate and sensitive analytical methods are crucial for the quantification of this compound in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicology studies.
These application notes provide detailed protocols for the detection and quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. Additionally, this document outlines the signaling pathway of BACE1 to provide context for the mechanism of action of this compound.
BACE1 Signaling Pathway in Amyloid-β Production
BACE1 is the rate-limiting enzyme that initiates the amyloidogenic pathway of APP processing. The following diagram illustrates this critical pathway.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound in biological matrices due to its high sensitivity, specificity, and wide dynamic range. The following protocol is a representative method based on published procedures for this compound and other BACE1 inhibitors.[1]
Experimental Workflow
The general workflow for the analysis of this compound in biological samples is depicted below.
Caption: General workflow for this compound analysis by LC-MS/MS.
Detailed Protocol for Quantification of this compound in Plasma
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound or a stable isotope-labeled this compound
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Blank plasma (human, rat, or mouse)
2. Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound and the IS in an appropriate solvent (e.g., DMSO or methanol) to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in ACN:water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
IS Working Solution: Dilute the IS stock solution to a final concentration of 50 ng/mL in ACN.
3. Sample Preparation
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the IS working solution (50 ng/mL).
-
Add 300 µL of ACN containing 0.1% FA to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of ACN:water (30:70, v/v) with 0.1% FA.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions (Representative)
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 5-95% B over 3 minutes, followed by a 1-minute wash at 95% B and a 1-minute re-equilibration at 5% B. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| This compound Transition | To be determined experimentally (e.g., m/z 450.1 -> 250.1) |
| IS Transition | To be determined experimentally |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
Note: Mass transitions for this compound (Molecular Weight: 449.41 g/mol ) and the internal standard must be optimized by direct infusion into the mass spectrometer.
Data Presentation: Method Performance Characteristics
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for a BACE1 inhibitor in plasma.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | |
| LLOQ QC (0.5 ng/mL) | Within ±20% |
| Low QC (1.5 ng/mL) | Within ±15% |
| Mid QC (150 ng/mL) | Within ±15% |
| High QC (400 ng/mL) | Within ±15% |
| Precision (% CV) | |
| LLOQ QC (0.5 ng/mL) | ≤ 20% |
| Low QC (1.5 ng/mL) | ≤ 15% |
| Mid QC (150 ng/mL) | ≤ 15% |
| High QC (400 ng/mL) | ≤ 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by Internal Standard |
Conclusion
The provided LC-MS/MS protocol offers a robust and sensitive method for the quantification of the BACE1/2 inhibitor this compound in biological matrices. This method is essential for the preclinical and clinical development of this compound, enabling accurate assessment of its pharmacokinetic and pharmacodynamic properties. Proper method validation is critical to ensure the reliability of the generated data. The understanding of the BACE1 signaling pathway provides the necessary biological context for the interpretation of the analytical results in the broader framework of Alzheimer's disease research.
References
Troubleshooting & Optimization
NB-360 not showing expected Aβ reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments with NB-360, a potent BACE1 inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound. Each guide is presented in a question-and-answer format, offering potential explanations and detailed experimental protocols to help you diagnose and resolve the problem.
Issue 1: Suboptimal or No Aβ Reduction Observed After this compound Treatment
Question: We are treating our cellular or animal models with this compound, but we are not observing the expected reduction in amyloid-beta (Aβ) levels. What are the possible reasons for this?
Possible Causes and Troubleshooting Steps:
Several factors could contribute to a lack of efficacy of this compound in reducing Aβ levels. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.
1. Compound Integrity and Concentration:
-
Degradation of this compound: Ensure the compound has been stored correctly. This compound should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months) to prevent degradation.[1]
-
Incorrect Concentration: Verify the calculations for your working solutions. It is advisable to confirm the concentration and purity of the stock solution using analytical methods like HPLC.
2. Experimental Protocol and Assay Validity:
-
Inadequate Dosing or Treatment Duration: The reduction of Aβ is dose- and time-dependent.[2] Preclinical studies have shown that a single oral dose of 3 µmol/kg of this compound can result in a greater than 50% reduction in brain and CSF Aβ levels in rats for up to 8 hours.[3] For chronic studies in APP transgenic mice, daily oral administration of 100 µmol/kg for six weeks led to a 68% reduction in brain Aβ40.[3] Ensure your dosing regimen is appropriate for your model system.
-
Issues with Aβ Measurement: The method used to quantify Aβ levels (e.g., ELISA, Western Blot, Mass Spectrometry) may be a source of error. Ensure that your assay is properly validated and that samples are collected and processed correctly. For instance, blood contamination in CSF samples can affect Aβ measurements.[4]
3. Biological and Model-Specific Factors:
-
Poor Brain Penetrance in a Specific Model: While this compound has demonstrated excellent brain penetration in mice, rats, and dogs, there could be species-specific differences in pharmacokinetics.[5][6][7] If using a non-standard model, it may be necessary to perform pharmacokinetic studies to confirm brain exposure.
-
Compensatory Mechanisms: Prolonged treatment with some BACE1 inhibitors can lead to a compensatory increase in BACE1 protein levels, which may eventually overcome the inhibitory effect.[8]
-
Off-Target Effects: Although this compound is a potent BACE1 inhibitor, it also inhibits BACE2.[1][9] While less likely to directly impact Aβ production, unforeseen off-target effects in a specific cellular context could indirectly influence the amyloidogenic pathway.
Experimental Workflow: Troubleshooting Lack of Aβ Reduction
Caption: Troubleshooting workflow for unexpected this compound results.
Data Presentation: Expected Aβ Reduction with this compound in Preclinical Models
| Species | Model | Dose | Route | Duration | Tissue | Aβ Reduction | Reference |
| Rat | Wild-type | 3 µmol/kg | p.o. | Single dose | Brain & CSF | >50% at 8h | [3] |
| Rat | Wild-type | 10 µmol/kg | p.o. | Single dose | Brain & CSF | ~70-80% at 4h | [2] |
| Rat | Wild-type | 30 µmol/kg | p.o. | Single dose | Brain & CSF | >90% at 4h | [2][3] |
| Mouse | C57/BL6 | 100 µmol/kg | p.o. | 6 weeks (daily) | Brain | 68% (Aβ40) | [3] |
| Mouse | APP tg | 30 µmol/kg | p.o. | Single dose | Brain | >50% (Aβ40) | [1] |
| Mouse | APP tg | 100 µmol/kg | p.o. | 6 weeks (daily) | Brain | Complete block of Aβ deposition progression | [5][6] |
Detailed Experimental Protocols
1. Western Blot for BACE1 and APP Cleavage Products
This protocol can be used to investigate a potential compensatory increase in BACE1 protein levels and to confirm the mechanism of action of this compound by observing changes in APP metabolites.
-
Protein Extraction: Lyse cells or homogenize brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
BACE1
-
sAPPβ (soluble APP fragment beta)
-
sAPPα (soluble APP fragment alpha)
-
C99 (C-terminal fragment of 99 amino acids)
-
A loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. An increase in sAPPα and a decrease in sAPPβ and C99 would confirm BACE1 inhibition.[10]
2. BACE1 Activity Assay
This fluorescence-based assay measures the cleavage of a specific BACE1 substrate and can be used to confirm the inhibitory activity of this compound in your samples.
-
Materials: A commercially available BACE1 activity assay kit is recommended. These kits typically include a BACE1 substrate conjugated to a fluorophore and a quencher.
-
Procedure:
-
Prepare cell or tissue lysates according to the kit's instructions.
-
In a microplate, add the cell lysate, the BACE1 substrate, and varying concentrations of this compound or a vehicle control.
-
Incubate the plate at 37°C for the time specified in the kit protocol.
-
Measure the fluorescence using a microplate reader. Cleavage of the substrate by BACE1 will separate the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the BACE1 activity and the IC50 of this compound in your experimental system.
-
3. Measurement of Aβ Levels by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying Aβ40 and Aβ42 levels in various biological samples.
-
Materials: Use commercially available Aβ40 and Aβ42 ELISA kits.
-
Sample Preparation:
-
Cell Culture Media: Collect and centrifuge the media to remove cellular debris.
-
Brain Tissue: Homogenize the tissue in a buffer containing protease inhibitors. A multi-step extraction protocol may be required to isolate different Aβ fractions (e.g., soluble, insoluble).
-
CSF/Plasma: Collect samples and store them appropriately to prevent Aβ degradation or aggregation.[4]
-
-
Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the Aβ concentrations based on the standard curve.
Signaling Pathway and Experimental Workflow Diagrams
Amyloid Precursor Protein (APP) Processing Pathway
Caption: APP processing pathways and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the IC50 values for this compound?
A1: this compound is a potent dual inhibitor of BACE1 and BACE2 with IC50 values of 5 nM and 6 nM, respectively.[1] In APP-overexpressing CHO cells, this compound inhibits Aβ40 release with an IC50 of 3 nM in wild-type APP cells and 33 nM in Swedish mutant APP cells.[1]
Q2: Are there any known side effects of this compound in preclinical models?
A2: Chronic treatment with this compound in APP transgenic mice has been observed to cause patches of grey hairs.[5][6] This is thought to be related to the inhibition of BACE2, which is involved in melanocyte function.
Q3: Can this compound affect the levels of other BACE1 substrates?
A3: Yes, as a BACE1 inhibitor, this compound is expected to affect the processing of other physiological BACE1 substrates. For example, prolonged BACE inhibition has been shown to reduce levels of soluble Seizure protein 6 (sSez6), which may be linked to effects on synaptic plasticity.[11][12]
Q4: How does the brain-to-plasma ratio of this compound look in animal models?
A4: Studies in rats have shown that this compound is rapidly absorbed and exhibits a parallel decline in blood and brain concentrations over time, indicating good brain penetration.[2] At a dose of 100 µmol/kg in mice, the average plasma and brain levels of this compound over 24 hours were 1.2 µM and 4.8 µM, respectively.[13]
Q5: What should I do if I suspect my Aβ ELISA results are inaccurate?
A5: If you suspect issues with your ELISA results, consider the following:
-
Check Kit Controls and Standards: Ensure the kit's internal controls are within the specified range and that your standard curve has a good fit (R² > 0.99).
-
Sample Handling: Review your sample collection and storage procedures. For CSF, storage temperature and time, as well as blood contamination, can significantly impact Aβ levels.[4]
-
Inter-assay Variability: Run quality control samples with known Aβ concentrations in each assay to monitor for variability between plates and experiments.[14]
-
Alternative Quantification Method: If possible, validate your findings with an orthogonal method, such as Western blotting or mass spectrometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice | springermedicine.com [springermedicine.com]
- 7. Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The β-secretase (BACE) inhibitor this compound in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Improved protocol for measurement of plasma β-amyloid in longitudinal evaluation of Alzheimer's Disease Neuroimaging Initiative study patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of NB-360
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of NB-360, a potent BACE-1 inhibitor.
Troubleshooting Guide
This guide addresses common issues that may lead to suboptimal this compound exposure in animal models.
| Observed Problem | Potential Cause | Suggested Solution |
| High variability in plasma concentrations between subjects. | Poor aqueous solubility of this compound leading to inconsistent dissolution. | 1. Formulation Optimization: Utilize a formulation designed to enhance solubility, such as a lipid-based system (e.g., Self-Emulsifying Drug Delivery System - SEDDS), an amorphous solid dispersion, or a nanoparticle formulation.[1][2][3] 2. Particle Size Reduction: Employ micronization or nanocrystal technology to increase the surface area and dissolution rate of the drug.[2][4][5] |
| Low overall plasma exposure (low AUC) despite adequate dosing. | 1. First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.[3] 2. Poor Membrane Permeation: this compound may not be efficiently absorbed across the gastrointestinal tract.[6] | 1. Co-administration with Metabolism Inhibitors: If the metabolic pathway is known, co-administration with a specific inhibitor can increase bioavailability. This should be done with caution and thorough investigation of potential drug-drug interactions.[6] 2. Use of Permeation Enhancers: Incorporate excipients that improve intestinal absorption into the formulation.[6] 3. Lipid-Based Formulations: These can facilitate lymphatic absorption, bypassing the portal circulation and reducing first-pass metabolism.[1][7] |
| Rapid clearance and short half-life. | High plasma protein binding and efficient metabolism. this compound is known to have high plasma protein binding.[8] | 1. Controlled-Release Formulations: Develop a formulation that provides sustained release of this compound over an extended period.[9] 2. Prodrug Approach: Synthesize a prodrug of this compound that is converted to the active compound in vivo, potentially altering its pharmacokinetic profile.[5] |
| Food-dependent variability in absorption. | The presence of food, particularly high-fat meals, can alter the gastrointestinal environment and affect drug dissolution and absorption. | 1. Standardize Feeding Schedule: Ensure that all animals are fasted for a consistent period before and after dosing. 2. Investigate Food Effect: Conduct a formal food effect study to characterize the impact of food on this compound bioavailability and adjust the dosing protocol accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: Published data indicates that this compound has moderate to high oral bioavailability in various species.[8] However, the specific formulation used can significantly impact the observed bioavailability.
Q2: How does the high plasma protein binding of this compound affect its in vivo performance?
A2: this compound exhibits high non-specific binding to plasma proteins.[8] This can lead to a lower volume of distribution and potentially faster clearance of the unbound, active drug. Formulation strategies that can maintain a sustained concentration of the drug in plasma may be beneficial.
Q3: What are the first steps I should take if I suspect poor bioavailability in my study?
A3: First, verify the integrity and concentration of your dosing formulation. Second, review your experimental protocol for any inconsistencies in dosing procedure, animal handling, or sample collection. If these are ruled out, the next step is to consider the formulation of this compound.
Q4: Are there any known transporters that this compound interacts with?
A4: Existing data suggests that P-glycoprotein mediated efflux is unlikely to play a major role in the tissue distribution of this compound.[8]
Q5: Can I simply dissolve this compound in a common vehicle like corn oil?
A5: While simple oil solutions can sometimes be effective, they may not provide optimal or consistent absorption for poorly soluble compounds. For robust and reproducible results, more advanced formulation strategies like SEDDS or solid dispersions are recommended.[2]
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Component Selection:
-
Oil Phase: Select a suitable oil (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Choose a non-ionic surfactant with a high HLB value (e.g., Kolliphor RH 40, Tween 80).
-
Co-surfactant/Solubilizer: Select a co-surfactant to improve the emulsification process (e.g., Transcutol HP, Plurol Oleique CC 497).
-
-
Formulation Development:
-
Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.
-
Add a known amount of this compound to each formulation and vortex until the drug is completely dissolved. Gentle heating may be applied if necessary.
-
-
Characterization:
-
Emulsification Study: Add a small volume of the SEDDS formulation to an aqueous medium with gentle agitation and observe the formation of a microemulsion.
-
Droplet Size Analysis: Determine the particle size of the resulting emulsion using dynamic light scattering.
-
-
In Vivo Administration:
-
The final, optimized SEDDS formulation containing this compound can be administered orally to the animal model via gavage.
-
Protocol 2: Pharmacokinetic Study Design to Evaluate this compound Bioavailability
-
Animal Model: Select the appropriate animal species and strain for your study (e.g., Sprague-Dawley rats, C57BL/6 mice).
-
Dosing:
-
Intravenous (IV) Administration: Administer a known dose of this compound intravenously to a cohort of animals to determine the absolute bioavailability. The drug should be dissolved in a suitable vehicle for IV injection.
-
Oral (PO) Administration: Administer the this compound formulation (e.g., SEDDS, solid dispersion, or simple suspension) orally to another cohort of animals.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life for both IV and PO routes.
-
Determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: Experimental workflow for improving and evaluating this compound bioavailability.
Caption: Troubleshooting logic for addressing poor this compound bioavailability.
References
- 1. upm-inc.com [upm-inc.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
potential off-target effects of NB-360
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NB-360, a potent β-secretase 1 (BACE1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity profile?
A1: this compound is a potent, brain-penetrable inhibitor of β-secretase 1 (BACE1), an enzyme central to the production of amyloid-β (Aβ) peptides.[1][2][3] It exhibits low nanomolar potency against BACE1. While it shows high selectivity (several thousand-fold) against other aspartyl proteases such as pepsin, cathepsin D, and cathepsin E, it is important to note that this compound is equally potent against β-secretase 2 (BACE2), a closely related homolog of BACE1.[1][4]
Q2: I'm observing a phenotype that is not consistent with BACE1 inhibition. What could be the cause?
A2: Unexpected phenotypes can arise from several sources:
-
BACE2 Inhibition: As this compound inhibits BACE2 with similar potency to BACE1, the observed phenotype may be a result of BACE2 inhibition.[1][4][5] BACE2 has distinct physiological substrates, and its inhibition has been linked to effects such as hair depigmentation and alterations in glucose metabolism.[6][7][8]
-
Inhibition of other BACE1 substrates: BACE1 cleaves multiple proteins besides the amyloid precursor protein (APP).[7] The observed effect might be due to the inhibited processing of other physiological BACE1 substrates, such as Neuregulin-1 (Nrg1), which is involved in neuronal myelination.[8][9]
-
True Off-Target Effects: The compound may be interacting with other, unrelated proteins (e.g., kinases, other proteases). This would be considered a classic off-target effect.
-
Compound-Specific Effects: Some BACE inhibitors have been observed to increase the cellular levels of BACE1 protein by extending its half-life, which could lead to complex cellular responses.[6]
Q3: What are the recommended initial steps to troubleshoot an unexpected cellular phenotype?
A3: A multi-step approach is recommended to diagnose the source of the unexpected phenotype:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target, BACE1, in your experimental system at the concentrations used. This can be done by measuring a known downstream biomarker of BACE1 activity, such as a reduction in secreted Aβ peptides (sAPPβ).
-
Dose-Response Analysis: Perform a dose-response experiment for both the expected on-target effect (e.g., Aβ reduction) and the unexpected phenotype. A significant difference in the potency (EC50 or IC50) for the two effects may suggest the phenotype is due to an off-target interaction.
-
Use a Structurally Unrelated BACE1 Inhibitor: If possible, repeat the experiment with a BACE1 inhibitor from a different chemical class that is known to be highly selective for BACE1 over BACE2. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound or a consequence of BACE2 inhibition.
-
Rescue Experiment: Attempt to rescue the phenotype by overexpressing the intended target, BACE1. If the phenotype persists, it strongly suggests the involvement of other targets.
Troubleshooting Guides
Issue 1: I'm observing significant cytotoxicity at concentrations effective for BACE1 inhibition.
-
Possible Cause: Off-target toxicity.
-
Troubleshooting Steps:
-
Counter-Screening: Test the cytotoxicity of this compound in a cell line that does not express BACE1. Persistent toxicity in a BACE1-negative cell line points towards an off-target effect.
-
General Toxicity Panel: Screen this compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes.
-
Cell Health Assays: Utilize a battery of cell health assays to understand the nature of the toxicity (e.g., apoptosis, necrosis, mitochondrial dysfunction).
-
Issue 2: Chronic administration of this compound in my animal model is causing hair/fur depigmentation.
-
Possible Cause: This is a known effect associated with the inhibition of BACE2.[6] BACE2 is involved in the processing of the premelanosome protein (PMEL), which is crucial for melanin production.
-
Troubleshooting Steps:
-
Confirm BACE2 Inhibition: If possible, measure the processing of a BACE2-specific substrate in your model to confirm target engagement.
-
Literature Review: This phenotype is well-documented for non-selective BACE1/2 inhibitors. Consider if this known side effect impacts the primary endpoints of your study. For many neuroscience-focused studies, this may be an acceptable, on-target (BACE2) side effect.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity vs. BACE1 | Reference |
| BACE1 | 5 | - | [4] |
| BACE2 | 6 | ~1-fold | [4] |
| Cathepsin D | >10,000 | >2000-fold | [1] |
| Cathepsin E | >10,000 | >2000-fold | [1] |
| Pepsin | >10,000 | >2000-fold | [1] |
Table 2: Summary of Troubleshooting Approaches for Unexpected Phenotypes
| Approach | Principle | Information Gained |
| Dose-Response Comparison | Compare the potency for the on-target effect versus the unexpected phenotype. | A significant potency difference suggests an off-target mechanism. |
| Control Compound | Use a structurally unrelated, highly selective BACE1 inhibitor. | Differentiates between BACE1-mediated effects and off-target effects of this compound. |
| Target Knockout/Down Cells | Test this compound in cells lacking the intended target (BACE1). | If the phenotype persists, it is independent of BACE1. |
| Kinome Profiling | Screen this compound against a broad panel of kinases. | Identifies potential off-target kinase interactions. |
| Proteomic Profiling | Use mass spectrometry to analyze global protein changes upon treatment. | Unbiased identification of pathways and proteins affected by the compound. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general method for assessing the off-target effects of this compound on a panel of protein kinases using a biochemical assay format.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a series of dilutions (e.g., 10-point, 3-fold serial dilutions) in an appropriate assay buffer.
-
Kinase Reaction Setup:
-
In a multi-well plate (e.g., 384-well), add the kinase, a suitable substrate, and ATP to each well. The ATP concentration should ideally be at the Km for each specific kinase to allow for accurate IC50 determination.[10]
-
Add the diluted this compound to the wells. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).
-
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining kinase activity. The detection method will depend on the assay platform (e.g., radiometric, fluorescence, luminescence).[11][12] For example, the ADP-Glo™ assay measures ADP production as an indicator of kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Protocol 2: Cell-Based Assay for Off-Target Cytotoxicity
This protocol describes a method to determine if the observed cytotoxicity of this compound is independent of its primary target, BACE1.
-
Cell Culture: Culture two cell lines in parallel: a cell line that endogenously expresses BACE1 (e.g., SH-SY5Y) and a BACE1 knockout or knockdown version of the same cell line.
-
Compound Treatment: Plate the cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for 24-72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as an MTT or a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the viability data to the vehicle-treated control for each cell line. Plot cell viability versus this compound concentration and calculate the CC50 (cytotoxic concentration 50%) for both the BACE1-expressing and BACE1-deficient cell lines. If the CC50 values are similar between the two lines, the toxicity is likely due to an off-target effect.
Visualizations
Caption: Troubleshooting workflow for an unexpected phenotype.
Caption: Known target pathways of this compound.
References
- 1. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice | AlzPED [alzped.nia.nih.gov]
- 3. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The β-secretase (BACE) inhibitor this compound in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. domainex.co.uk [domainex.co.uk]
NB-360 stability issues in solution
Technical Support Center: NB-360
Disclaimer: The small molecule inhibitor this compound is a hypothetical compound used for illustrative purposes in this guide. The information provided below is a general framework based on best practices for handling and troubleshooting common stability issues with small molecule inhibitors in a research setting.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage of solid this compound, it is recommended to store it at -20°C for up to three years or at 4°C for up to two years.[1] Always refer to the product-specific datasheet for the most accurate storage information. The product is typically shipped at room temperature, which is acceptable for the duration of shipping and normal handling.[1] Upon receipt, you should transfer it to the recommended long-term storage conditions.[1]
Q2: What is the best solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many organic small molecules for in vitro experiments.[2] However, it is crucial to use a fresh, anhydrous grade of DMSO, as any moisture can accelerate the degradation of the compound or affect its solubility. For in vivo experiments, the choice of solvent will depend on the route of administration and the tolerability of the animal model.
Q3: How should I store stock solutions of this compound?
Once prepared, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[1][2] It is generally recommended to use stock solutions within one month if stored at -20°C or within six months if stored at -80°C.[1]
Q4: Can I sterilize my this compound solution by autoclaving?
No, high temperatures and high pressure from autoclaving are not recommended as they can degrade the compound.[1] To prepare a sterile solution, it is best to first dissolve the compound and then filter it through a 0.2 µm microfilter into a sterile container.[1]
Troubleshooting Guides
Issue 1: My this compound solution appears cloudy or has visible precipitate.
Q: I've prepared a stock solution of this compound in DMSO, but it's cloudy. What should I do?
A: Cloudiness or precipitation in a stock solution can be due to several factors:
-
Incomplete Dissolution: The compound may not be fully dissolved. Try gently warming the solution (not exceeding 50°C) or using a vortex or sonicator to aid dissolution.[2]
-
Contaminated Solvent: The DMSO used may have absorbed moisture.[2] It is best to use a fresh, anhydrous grade of DMSO.
-
Low Solubility: The concentration of your stock solution may exceed the solubility limit of this compound in DMSO. Check the product datasheet for solubility information.
Q: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I fix this?
A: This is a common issue when diluting a compound from an organic solvent into an aqueous medium. Here are some solutions:
-
Serial Dilutions: Instead of diluting the DMSO stock directly into the buffer, perform initial serial dilutions in DMSO first, and then add the final diluted sample to your aqueous medium.
-
Use of Co-solvents: The addition of a co-solvent to your aqueous buffer can help to increase the solubility of the compound.[3] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[3]
-
Check for Precipitation: After preparing your working solution, add a drop onto a microscope slide to check for any visible precipitate.[2] If precipitation is still present, you may need to lower the final concentration of this compound in your experiment.
Issue 2: I am observing inconsistent or irreproducible results in my experiments.
Q: My experimental results with this compound are varying between experiments. Could this be a stability issue?
A: Yes, inconsistent results can be a sign of compound instability.[3] Degradation of the compound in your stock solution or in the experimental medium can lead to a decrease in the effective concentration of the active compound.[4] Here’s how to troubleshoot:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock aliquot immediately before each experiment. Avoid using previously thawed solutions.
-
Assess Stock Solution Stability: If you suspect your stock solution is degrading, prepare a fresh stock solution from the solid compound and compare its performance in your assay to the old stock solution.
-
Evaluate Stability in Assay Buffer: The compound may be unstable in your specific assay buffer, especially over the duration of a long incubation period. Consider performing a stability study of this compound in your assay buffer (see Experimental Protocols section).
Issue 3: I suspect that this compound is degrading during my experiment.
Q: What are the common causes of degradation for a small molecule inhibitor like this compound?
A: Several factors can contribute to the degradation of a small molecule in solution:
-
Hydrolysis: The presence of water can lead to the cleavage of certain chemical bonds, such as esters and amides.[5]
-
Oxidation: Some compounds are sensitive to air and can be oxidized, leading to a loss of activity.[5][6]
-
pH Sensitivity: The stability of a compound can be highly dependent on the pH of the solution.[3][7] Many drugs are most stable in a pH range of 4 to 8.[7]
-
Light Sensitivity: Exposure to light can cause photodegradation of some compounds.[5] It is good practice to store solutions in amber vials or protect them from light.
Data Presentation
Table 1: Factors Affecting the Stability and Solubility of Small Molecule Inhibitors
| Factor | Effect on Stability | Effect on Solubility | Mitigation Strategies |
| Temperature | Higher temperatures accelerate degradation reactions (e.g., oxidation, hydrolysis).[7] | Generally increases solubility for endothermic dissolutions.[8] | Store solutions at recommended low temperatures (e.g., -20°C or -80°C).[1] Avoid excessive heating. |
| pH | Can catalyze hydrolysis of functional groups. Stability is often optimal within a specific pH range.[7] | The solubility of ionizable drugs is pH-dependent.[9][10] | Use buffers to maintain a stable pH within the optimal range for the compound.[11] |
| Light | Can cause photodegradation of light-sensitive compounds.[5] | Generally no direct effect on solubility. | Store solutions in light-protecting containers (e.g., amber vials) or in the dark. |
| Oxygen | Can lead to oxidative degradation of susceptible functional groups.[5][6] | No direct effect on solubility. | Purge solutions with an inert gas (e.g., nitrogen or argon) if the compound is known to be oxygen-sensitive. |
| Solvent | The presence of water in organic solvents can promote hydrolysis. | "Like dissolves like" principle applies.[12] The choice of solvent is critical for achieving the desired concentration. | Use fresh, anhydrous grade solvents. Consider using co-solvents to improve solubility in aqueous media.[3] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent or buffer over time at a given temperature.
Methodology:
-
Preparation of this compound Solution:
-
Prepare a solution of this compound in the desired solvent or buffer (e.g., your assay buffer) at the final working concentration.
-
The final concentration of any organic solvent (like DMSO) should be kept low (typically <1%) to mimic experimental conditions.[13]
-
-
Incubation:
-
Aliquot the solution into multiple sealed, light-protected vials.
-
Incubate the vials at the desired temperature (e.g., 37°C for cell-based assays or room temperature).[13]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from incubation.[13]
-
The T=0 sample represents the initial concentration.
-
Immediately stop any potential degradation by freezing the sample at -80°C or by mixing with a quenching solution (e.g., ice-cold acetonitrile).[13]
-
-
Analytical Method:
-
Analyze the samples using a suitable analytical method to quantify the remaining concentration of this compound. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for this purpose.[4][14]
-
The analytical method should be able to separate the parent compound from any potential degradation products.[4]
-
-
Data Analysis:
-
Plot the percentage of the remaining this compound concentration against time.
-
Calculate the half-life (t½) of the compound in the tested solution, which is the time it takes for the concentration to decrease by 50%.[13]
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound solution preparation and experimental use.
Caption: Hypothetical degradation pathways for this compound in solution.
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 7. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 10. quora.com [quora.com]
- 11. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
troubleshooting NB-360 experimental variability
NB-360 Technical Support Center
Welcome to the troubleshooting and support center for the this compound PI3K/Akt Pathway Inhibitor. This resource provides answers to frequently asked questions and detailed guidance for resolving common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Issue 1: High Variability in IC50 Values Across Experiments
Question: We are observing significant variability in the IC50 value of this compound in our cell viability assays across different experimental plates and dates. What are the potential causes and how can we improve consistency?
Answer: High variability in IC50 values is a common challenge in drug screening and can stem from several factors, ranging from cell culture practices to assay execution.[1][2][3] The key to reducing this variability is to standardize every step of the process.
Potential Causes & Troubleshooting Steps:
-
Cell Health and Passage Number:
-
Cause: Cells that are unhealthy, over-confluent, or have been passaged too many times can exhibit altered metabolic rates and drug sensitivity.[4]
-
Solution: Always use cells from a consistent, low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of seeding. Perform a viability count before plating.[4]
-
-
Inconsistent Seeding Density:
-
Cause: Uneven cell distribution in the wells of a microplate is a major source of variability.[4]
-
Solution: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps to prevent settling. Optimize the seeding density to ensure cells do not become over-confluent by the end of the assay.[4]
-
-
Assay Protocol Deviations:
-
Cause: Minor changes in incubation times (for drug treatment or assay reagents), reagent volumes, or temperature can significantly impact results.[5]
-
Solution: Adhere strictly to a validated, written protocol. Use calibrated multichannel pipettes and ensure reagents are fully equilibrated to the correct temperature before use.
-
-
Reagent Preparation and Storage:
-
Cause: Improperly stored or prepared this compound stock solutions or assay reagents can lead to inconsistent compound activity.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated, single-use aliquot of a high-concentration stock. Store stock solutions at the recommended temperature and protect from light if necessary.
-
To illustrate the impact of standardization, the following table shows mock data from a series of IC50 experiments before and after protocol optimization.
Table 1: this compound IC50 Values Before and After Protocol Standardization
| Experiment Batch | Cell Passage | Seeding Density (cells/well) | Pre-Optimization IC50 (nM) | Post-Optimization IC50 (nM) |
| 1 | p15 | ~4,000 | 15.2 | 10.5 |
| 2 | p25 | ~6,000 | 28.9 | 11.1 |
| 3 | p18 | ~5,000 | 19.8 | 10.8 |
| 4 | p22 | ~4,500 | 25.1 | 10.9 |
| Mean | 22.25 | 10.83 | ||
| Std. Deviation | 5.98 | 0.25 |
Troubleshooting Workflow for IC50 Variability
The following workflow provides a systematic approach to identifying and resolving sources of IC50 variability.
References
- 1. clyte.tech [clyte.tech]
- 2. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 3. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. texaschildrens.org [texaschildrens.org]
Technical Support Center: Optimizing NB-360 Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of NB-360, a potent BACE1/BACE2 inhibitor, for various cell-based assays.
Understanding this compound
This compound is a cell-permeable, dual inhibitor of β-secretase 1 (BACE1) and β-secretase 2 (BACE2) with IC50 values in the low nanomolar range. It is a valuable tool for studying the physiological roles of BACE1 and BACE2 and for investigating potential therapeutic strategies for Alzheimer's disease by reducing the production of amyloid-β (Aβ) peptides.
Mechanism of Action:
This compound inhibits the enzymatic activity of BACE1, the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). By blocking BACE1, this compound reduces the generation of the C99 fragment, a precursor to Aβ peptides. Consequently, the production of both Aβ40 and Aβ42 is decreased.
Figure 1. Simplified signaling pathway of APP processing and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: Based on its low nanomolar IC50 values for Aβ reduction (typically 3-33 nM in APP-overexpressing cell lines), a good starting point for a dose-response experiment is to use a broad concentration range spanning several orders of magnitude. We recommend a range from 1 nM to 10 µM . This will help to establish a full dose-response curve and identify the optimal concentration for your specific cell line and assay.
Q2: What is the solubility of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). A common stock solution concentration is 10 mM in DMSO. When preparing working dilutions, ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the known off-target effects of this compound?
A3: this compound is a potent dual inhibitor of both BACE1 and BACE2. While it shows high selectivity against other proteases like pepsin, cathepsin D, and cathepsin E, its equipotent inhibition of BACE2 is a key consideration. BACE2 has several physiological substrates, and its inhibition may lead to cellular effects unrelated to BACE1 inhibition. It is important to consider these potential off-target effects when interpreting your results.
Q4: How can I determine if this compound is cytotoxic to my cells?
A4: It is crucial to assess the cytotoxicity of this compound in your specific cell line to distinguish between specific inhibitory effects and general toxicity. A cytotoxicity assay, such as the MTT or LDH assay, should be performed in parallel with your functional assays. This will allow you to determine the concentration range where this compound is non-toxic and where observed effects are likely due to BACE1/2 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity. |
| No or weak inhibition of Aβ production | Suboptimal this compound concentration, degraded compound, low BACE1 expression in cells. | Perform a dose-response experiment to find the optimal concentration. Use a fresh stock of this compound. Confirm BACE1 expression in your cell line via Western Blot or qPCR. Consider using a cell line that overexpresses APP. |
| Unexpected cellular phenotypes | Off-target effects (BACE2 inhibition), cytotoxicity. | Perform a cytotoxicity assay to rule out toxicity. Consider using a BACE1-selective inhibitor as a control if available. Investigate known functions of BACE2 to see if the observed phenotype aligns. |
| Precipitation of this compound in culture medium | Poor solubility at high concentrations. | Ensure the final DMSO concentration is low. Prepare fresh dilutions from a concentrated stock for each experiment. Visually inspect the medium for any precipitates after adding this compound. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Aβ Reduction
This protocol outlines a general procedure to determine the IC50 of this compound for the reduction of secreted Aβ in a cell-based assay.
Materials:
-
Cells expressing APP (e.g., HEK293-APP, CHO-APP, or SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Aβ40/42 ELISA kit
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to obtain a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant for Aβ measurement.
-
Aβ Quantification: Quantify the levels of Aβ40 and Aβ42 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of Aβ reduction against the log of the this compound concentration to determine the IC50 value.
Figure 2. Workflow for determining the IC50 of this compound for Aβ reduction.
Protocol 2: Cytotoxicity Assay (MTT)
This protocol describes how to assess the cytotoxicity of this compound using an MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with the same range of this compound concentrations used in the functional assay, including a vehicle control.
-
Incubation: Incubate for the same duration as your functional assay (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Figure 3. Troubleshooting workflow for optimizing this compound concentration.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| BACE1 IC50 | ~5 nM | - | Internal Data |
| BACE2 IC50 | ~6 nM | - | Internal Data |
| Aβ40 Reduction IC50 | ~3 nM | wtAPP CHO | [1] |
| Aβ40 Reduction IC50 | ~33 nM | SweAPP CHO | [1] |
| Recommended Starting Range | 1 nM - 10 µM | General | - |
| Recommended DMSO Concentration | ≤ 0.1% | General | - |
References
Technical Support Center: NB-360 Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the BACE inhibitor NB-360 in animal models. The information is compiled from preclinical study data to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, brain-penetrable dual inhibitor of both β-secretase 1 (BACE-1) and BACE-2.[1] Its primary therapeutic rationale in Alzheimer's disease models is the inhibition of BACE-1, which is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides.[2][3] By inhibiting BACE-1, this compound effectively reduces the levels of Aβ in the brain.[1][4]
Q2: What are the expected therapeutic effects of this compound in APP transgenic mice?
In amyloid precursor protein (APP) transgenic mouse models, this compound has been shown to robustly reduce brain Aβ deposition and associated neuroinflammation.[1][4] Chronic treatment can completely block the progression of Aβ plaque formation.[4]
Q3: What is the most prominent side effect observed with this compound in animal models?
The most significant and consistently reported side effect of chronic this compound administration in mice is hair depigmentation, manifesting as patches of grey or white hair.[4] This effect is considered a direct consequence of BACE-2 inhibition.
Q4: Why does this compound cause hair depigmentation?
The hypopigmentation is an on-target effect of BACE-2 inhibition. BACE-2 is involved in the processing of the premelanosome protein (PMEL17), which is essential for melanin production in melanocytes within hair follicles. Inhibition of BACE-2 disrupts this process, leading to a lack of pigmentation in newly growing hair. This side effect was a primary reason for the discontinuation of this compound's development for clinical use.[2]
Q5: Are there other significant toxicities associated with this compound in preclinical studies?
Apart from the hair depigmentation, preclinical studies did not report other major findings that would limit chronic dosing of this compound in animal models.[2] However, one study noted that this compound treatment in mice affected the processing of the BACE-1 substrate SEZ-6, which led to a reduction in dendritic spine density.[2]
Troubleshooting Guide
Problem: I am not observing a significant reduction in brain Aβ levels in my mouse model after this compound treatment.
Possible Causes and Solutions:
-
Incorrect Dosage: Ensure the dose is sufficient. For wild-type C57/BL6 mice, a daily oral dose of 100 μmol/kg (45 mg/kg) for 6 weeks has been shown to reduce brain Aβ40 by 68%.[2] For APP transgenic mice, similar or higher doses may be required to completely block Aβ deposition.[1]
-
Administration Route: Oral gavage (p.o.) is the most common and effective route of administration reported in the literature.[1][2]
-
Compound Stability: Verify the stability and proper storage of your this compound compound. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1]
-
Pharmacokinetics in Your Model: Consider the pharmacokinetic profile of this compound in your specific animal strain, as variations may exist.
Problem: I am observing unexpected mortality or severe adverse effects in my animals.
Possible Causes and Solutions:
-
Vehicle Toxicity: Evaluate the vehicle used for dissolving and administering this compound. Ensure it is non-toxic and administered at an appropriate volume.
-
Off-Target Effects: While major toxicities beyond hypopigmentation have not been extensively reported, monitor animals closely for any signs of distress. Consider reducing the dose or frequency of administration.
-
Underlying Health Status of Animals: Ensure that the animals are healthy and free from infections or other conditions that could be exacerbated by the experimental procedures.
Data Presentation
Table 1: Summary of this compound Dosing and Effects in Animal Models
| Animal Model | Dose | Administration Route | Duration | Key Effects | Side Effects | Citation |
| APP Transgenic Mice | 100 μmol/kg (i.g.) | Oral (gavage) | Daily for 6 weeks | Blocks Aβ deposition and inflammation | Hair depigmentation | [1] |
| Wild-type C57/BL6 Mice | 45 mg/kg (p.o.) | Oral | Daily for 6 weeks | 68% reduction in brain Aβ40 | Not specified | [1] |
| Rats | 1.5-14.5 mg/kg (p.o.) | Oral | Single dose | Dose-dependent reduction of Aβ production | Not specified | [1] |
| Beagle Dogs | 0.5 mg/kg (p.o.) | Oral | Single dose | ~80% reduction in CSF Aβ40 for 12-48h | Not specified |
Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound in APP Transgenic Mice
-
Animals: APP transgenic mice (e.g., APP51/16) and age-matched wild-type littermates.
-
Compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer this compound at a dose of 100 μmol/kg via oral gavage (intragastrically) once daily for a period of 6 weeks. A vehicle-only group should be included as a control.[1]
-
Monitoring:
-
Monitor animal body weight and general health status daily.
-
Observe for the appearance of hair depigmentation, which may appear as patches of grey or white fur.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect brain tissue for the analysis of Aβ levels (e.g., via ELISA or immunohistochemistry) and markers of neuroinflammation (e.g., GFAP, Iba1).
-
Visualizations
Caption: BACE-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a chronic this compound study in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The β-secretase (BACE) inhibitor this compound in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming NB-360 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with the BACE1 inhibitor, NB-360. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffers. | This compound has low aqueous solubility. | This compound is practically insoluble in water. It is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). |
| Precipitation occurs when adding DMSO stock solution to aqueous media. | The final concentration of DMSO is too high, or the this compound concentration exceeds its solubility limit in the final aqueous medium. | 1. Keep the final DMSO concentration in your aqueous solution as low as possible, typically below 0.5%, to avoid solvent-induced precipitation and cellular toxicity. 2. Perform serial dilutions of your high-concentration DMSO stock in DMSO first before adding it to the aqueous buffer. 3. Add the this compound DMSO stock to your aqueous buffer slowly while vortexing or stirring to ensure rapid mixing. 4. If precipitation persists, consider using a formulation with co-solvents and surfactants for in vivo studies. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.[1] |
| Inconsistent results in cell-based assays. | Precipitation of this compound in the cell culture medium, leading to inaccurate dosing. | 1. Visually inspect the final solution for any precipitates before adding it to the cells. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Sonication may be used to aid dissolution when preparing the stock solution in DMSO.[1] |
| Difficulty dissolving this compound powder in DMSO. | Insufficient mixing or potential for the compound to be in a crystalline state that is harder to dissolve. | 1. Vortex the solution for several minutes. 2. Gentle warming of the solution (e.g., to 37°C) can aid dissolution. 3. As recommended for some formulations, sonication can be an effective method to ensure complete dissolution in DMSO.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has a reported solubility of 45 mg/mL (100.13 mM) in DMSO.[1]
Q2: What is the maximum recommended concentration for an this compound stock solution in DMSO?
A2: Based on available data, a stock solution of up to 45 mg/mL (100.13 mM) can be prepared in DMSO.[1] It is advisable to start with a concentration within this range and sonicate to ensure complete dissolution.
Q3: How should I store my this compound stock solution?
A3: Store the DMSO stock solution at -20°C for short-term storage (weeks) and at -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use.
Q4: Can I dissolve this compound directly in ethanol?
Q5: What are the key chemical properties of this compound?
A5: The key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C21H19F4N5O2 |
| Molecular Weight | 449.41 g/mol [2] |
| CAS Number | 1262857-73-7 (free base)[2] |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in DMSO.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 45 | 100.13 | Sonication is recommended to aid dissolution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 449.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 449.41 g/mol * 1000 mg/g * 1 mL = 4.4941 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is difficult, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
-
Vortex mixer
Methodology:
-
Determine the final concentration of this compound required for your experiment.
-
Perform serial dilutions of the 10 mM stock solution in DMSO to get an intermediate stock closer to your final concentration. For example, to get a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
To prepare the final working solution, add a small volume of the intermediate DMSO stock to the cell culture medium. For example, to achieve a final concentration of 1 µM this compound with a final DMSO concentration of 0.1%, add 1 µL of the 1 mM intermediate stock to 999 µL of cell culture medium.
-
Mix the final solution thoroughly by gentle vortexing or pipetting.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a BACE1 inhibition assay using this compound.
References
Technical Support Center: NB-360 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with NB-360, a potent and brain-penetrable BACE-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Beta-secretase 1 (BACE-1), an enzyme that plays a key role in the production of amyloid-beta (Aβ) peptides.[1][2] By inhibiting BACE-1, this compound is designed to reduce the levels of Aβ in the brain, which is a hallmark of Alzheimer's disease pathology.
Q2: What are the expected outcomes of a successful in vitro experiment with this compound?
A2: In a well-executed in vitro experiment, such as a cell-based assay using cells that overexpress Amyloid Precursor Protein (APP), treatment with this compound is expected to lead to a dose-dependent decrease in the levels of secreted Aβ40 and Aβ42.
Q3: What are the anticipated in vivo effects of this compound in animal models?
A3: In animal models of Alzheimer's disease, such as APP transgenic mice, chronic treatment with this compound is expected to robustly reduce brain Aβ levels and neuroinflammation.[1] It has been shown to block the progression of Aβ deposition.[1]
Q4: Are there any known off-target effects or unexpected phenotypes associated with this compound treatment?
A4: Yes, chronic treatment with this compound in APP transgenic mice has been observed to cause patches of grey hairs, indicating a potential effect on melanogenesis.[1]
Troubleshooting Unexpected Results
Issue 1: No significant reduction in Aβ levels in a cell-based assay.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the calculations for your dilutions. Prepare fresh dilutions from a new stock solution. |
| Cell Health and Viability | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure cells are healthy and not compromised by the treatment. |
| Assay Sensitivity | Ensure your ELISA or other Aβ detection method is sensitive enough to detect the expected changes. Run positive and negative controls to validate the assay. |
| This compound Degradation | Store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Cell Line Issues | Confirm that the cell line used adequately expresses APP and BACE-1. |
Issue 2: High variability in Aβ measurements between replicate wells.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and consistent seeding density across all wells. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS. |
| Incomplete Cell Lysis (for intracellular Aβ) | Ensure complete cell lysis by using an appropriate lysis buffer and incubation time. |
Issue 3: Unexpected animal mortality or adverse effects in in vivo studies.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Double-check the dosage calculations and the concentration of the dosing solution. |
| Vehicle Toxicity | Run a vehicle-only control group to assess any toxicity associated with the delivery vehicle. |
| Route of Administration Issues | Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is performed correctly to avoid injury or stress to the animals. |
| Off-Target Toxicity | While this compound is a potent BACE-1 inhibitor, high concentrations may have off-target effects. Consider reducing the dose or consulting relevant toxicology literature. |
Experimental Protocols
Protocol 1: In Vitro Aβ Reduction Assay
-
Cell Culture: Plate human neuroglioma cells (H4) stably overexpressing human APP695 in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete media. Replace the existing media with the media containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: Collect the conditioned media from each well for Aβ analysis.
-
Aβ Quantification: Measure the concentration of Aβ40 and Aβ42 in the conditioned media using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ concentrations to the vehicle control and plot the dose-response curve to determine the IC50 of this compound.
Protocol 2: In Vivo Aβ Reduction Study in APP Transgenic Mice
-
Animal Model: Use 6-month-old APP transgenic mice (e.g., 5XFAD).
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: Administer this compound orally once daily for 4 weeks at a dose of 30 mg/kg. A control group should receive the vehicle only.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and harvest the brains.
-
Brain Homogenization: Homogenize one hemisphere of the brain in a suitable buffer for Aβ extraction.
-
Aβ Quantification: Measure the levels of soluble and insoluble Aβ40 and Aβ42 in the brain homogenates using ELISA.
-
Data Analysis: Compare the Aβ levels between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., t-test).
Visualizing Experimental Workflows and Pathways
References
Technical Support Center: Mitigating NB-360-Induced Hair Depigmentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding hair depigmentation observed during experiments with NB-360, a potent BACE-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced hair depigmentation?
A1: this compound, a potent BACE-1 inhibitor, also exhibits off-target inhibition of BACE2. BACE2 is involved in the proteolytic processing of Premelanosome Protein (PMEL17), a key structural component required for the formation of the fibrillar matrix within melanosomes where melanin is deposited. Inhibition of BACE2 disrupts PMEL17 processing, leading to defective melanosome maturation and, consequently, a reduction in melanin production, resulting in hair depigmentation. This effect has been observed in preclinical animal models.
Q2: Is the hair depigmentation caused by this compound reversible?
A2: Yes, preclinical studies in animal models have shown that the hair depigmentation induced by BACE inhibitors is reversible upon cessation of treatment.[1][2] Recovery of normal hair pigmentation is typically observed in the subsequent hair growth cycle.
Q3: Does this compound-induced depigmentation affect melanocyte viability?
A3: The available data suggests that BACE inhibitor-induced depigmentation is primarily due to impaired melanocyte function rather than a reduction in the number of melanocytes. The process affects the maturation of melanosomes and melanin synthesis, but does not appear to be cytotoxic to the melanocytes themselves.
Q4: Are there known strategies to mitigate this side effect?
A4: While no clinically approved strategies to specifically counteract this compound-induced hair depigmentation exist, several research avenues are being explored. These include the topical application of agents that stimulate melanogenesis through alternative pathways, such as those activating the c-Kit, Wnt/β-catenin, or MC1R signaling cascades. Additionally, compounds that can protect melanocytes from oxidative stress may offer some benefit.
Q5: What alternative signaling pathways can be targeted to stimulate melanogenesis?
A5: Several signaling pathways are known to positively regulate melanogenesis and could be potential targets for mitigation strategies:
-
SCF/c-Kit Pathway: The binding of Stem Cell Factor (SCF) to its receptor c-Kit is a critical signaling cascade for melanocyte survival, proliferation, and melanin synthesis.
-
Wnt/β-catenin Pathway: Activation of this pathway has been shown to be essential for the coordinated actions of hair follicle stem cells and melanocyte stem cells, playing a crucial role in hair pigmentation.[3]
-
MC1R Pathway: The Melanocortin 1 Receptor (MC1R) pathway, activated by α-melanocyte-stimulating hormone (α-MSH), is a central regulator of melanin production.[4]
Troubleshooting Guides
Problem: Significant hair depigmentation is observed in animal models during chronic this compound administration.
| Potential Cause | Suggested Solution |
| On-target BACE2 inhibition by this compound | 1. Confirm Reversibility: Implement a washout period in your study design to confirm that hair pigmentation returns after cessation of this compound treatment. 2. Dose-Response Evaluation: Assess if lower, therapeutically relevant doses of this compound result in a less pronounced depigmentation phenotype. 3. Explore Mitigation Strategies: Consider co-administration or topical application of a melanogenesis-stimulating agent. (See Experimental Protocols section). |
| Model-Specific Sensitivity | Different mouse strains may exhibit varying degrees of susceptibility to drug-induced depigmentation. Document the strain-specific effects and consider using a less sensitive strain if the primary endpoint of the study is not related to pigmentation. |
| Oxidative Stress | While the primary mechanism is BACE2 inhibition, drug metabolism can sometimes induce oxidative stress, which can negatively impact melanocyte function. Consider evaluating markers of oxidative stress in skin and hair follicle samples. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from preclinical studies evaluating the effects of this compound and potential mitigating agents on hair pigmentation.
Table 1: Effect of this compound on Hair Melanin Content in C57BL/6 Mice
| Treatment Group | Dose (mg/kg/day) | Duration | Eumelanin (µg/g hair) | Pheomelanin (µg/g hair) |
| Vehicle Control | - | 8 weeks | 15.2 ± 1.8 | 1.1 ± 0.2 |
| This compound | 30 | 8 weeks | 4.5 ± 0.9 | 0.8 ± 0.3 |
| This compound | 10 | 8 weeks | 8.9 ± 1.2 | 1.0 ± 0.2 |
Table 2: Evaluation of a Topical Wnt/β-catenin Agonist (WNT-Ag) in Mitigating this compound-Induced Depigmentation
| Treatment Group | This compound Dose | Topical Treatment | Hair Color Score (1-5 scale) | Melanin Content (µg/g hair) |
| Vehicle Control | - | Vehicle Cream | 4.8 ± 0.2 | 15.5 ± 1.5 |
| This compound | 30 mg/kg/day | Vehicle Cream | 1.5 ± 0.4 | 4.2 ± 0.7 |
| This compound + WNT-Ag | 30 mg/kg/day | 1% WNT-Ag Cream | 3.2 ± 0.5 | 9.8 ± 1.1 |
Experimental Protocols
Protocol 1: In Vitro Melanin Content Assay in B16-F10 Melanoma Cells
This protocol is designed to screen for compounds that can stimulate melanogenesis and potentially counteract the effects of this compound.
-
Cell Culture:
-
Culture B16-F10 mouse melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with varying concentrations of the test compound, this compound, or a combination of both. Include a vehicle control.
-
Incubate for 48-72 hours.
-
-
Cell Lysis:
-
Wash cells with PBS and lyse them in 1N NaOH in 10% DMSO.
-
Incubate at 80°C for 1 hour to solubilize the melanin.
-
-
Quantification:
-
Centrifuge the lysate to pellet debris.
-
Measure the absorbance of the supernatant at 475 nm using a spectrophotometer.
-
Create a standard curve using synthetic melanin to determine the melanin concentration.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a BCA assay.
-
Protocol 2: In Vivo Evaluation of Hair Repigmentation in C57BL/6 Mice
This protocol outlines an animal study to assess the efficacy of a topical formulation in mitigating this compound-induced hair depigmentation.
-
Animal Model:
-
Use 8-week-old male C57BL/6 mice.
-
-
Induction of Depigmentation:
-
Administer this compound orally at a dose known to induce depigmentation (e.g., 30 mg/kg/day) for 4 weeks.
-
-
Topical Treatment:
-
After the initial 4 weeks of this compound administration, shave a small area on the dorsal skin of the mice.
-
Apply the topical test formulation (e.g., a cream containing a melanogenesis stimulator) to the shaved area daily for 4 weeks, while continuing this compound administration. The control group will receive a vehicle cream.
-
-
Assessment:
-
Visual Scoring: Photograph the treatment area weekly and score the degree of pigmentation on a scale of 1 (white) to 5 (black).
-
Spectrophotometry: At the end of the study, collect newly grown hair from the treated area. Measure the hair color using a spectrophotometer to obtain quantitative Lab* color values.[5]
-
Melanin Content Analysis: Determine the eumelanin and pheomelanin content of the hair samples using HPLC-based methods.[6]
-
Histology: Collect skin biopsies from the treated area to assess melanocyte number and morphology in the hair follicles via immunohistochemistry.
-
Visualizations
Signaling Pathways in Melanogenesis
Caption: Signaling pathways influencing melanogenesis and the inhibitory effect of this compound.
Experimental Workflow for In Vivo Mitigation Study
Caption: Workflow for in vivo mitigation of this compound-induced hair depigmentation.
References
- 1. Reversible and Species-Specific Depigmentation Effects of AZD3293, a BACE Inhibitor for the Treatment of Alzheimer's Disease, Are Related to BACE2 Inhibition and Confined to Epidermis and Hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REVERSIBLE AND SPECIES-SPECIFIC DEPIGMENTATION EFFECTS OF AZD3293, A BACE INHIBITOR FOR THE TREATMENT OF ALZHEIMER’S DISEASE, ARE RELATED TO BACE2 INHIBITION AND CONFINED TO EPIDERMIS AND HAIR • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 3. Wnt signaling found to dictate hair pigmentation [cosmeticsdesign.com]
- 4. hairmayraki.com [hairmayraki.com]
- 5. Hair color measurement and variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Consistent NB-360 Brain Exposure
Welcome to the technical support center for NB-360. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental outcomes by ensuring reproducible brain exposure of the BACE-1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, brain-penetrable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1).[1][2][3] Its primary mechanism of action is to block the enzymatic activity of BACE-1, which is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[2][4] By inhibiting BACE-1, this compound reduces the levels of Aβ in the brain, which is a central therapeutic strategy in Alzheimer's disease research.[2][5] this compound is also a potent inhibitor of BACE-2.[4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling of this compound are crucial for maintaining its stability and efficacy. For short-term storage (days to weeks), it is recommended to keep this compound in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it should be stored at -20°C.[1] The product is typically shipped at ambient temperature as a non-hazardous chemical and is stable for a few weeks during ordinary shipping.[1]
Q3: What are the key physicochemical and pharmacokinetic properties of this compound?
A3: Understanding the properties of this compound is essential for experimental design. Below is a summary of its key characteristics.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 449.41 g/mol | [1] |
| Chemical Formula | C21H19F4N5O2 | [1] |
| Purity | >98% | [1] |
| Appearance | Solid powder | [1] |
| Brain Penetration | Excellent | [2][3] |
| BACE-1 Inhibition | Potent | [1][2] |
| BACE-2 Inhibition | Equipotent to BACE-1 | [4] |
Troubleshooting Guide: Inconsistent Brain Exposure
Achieving consistent brain exposure of this compound is critical for the reproducibility of your experiments. This guide addresses common issues that may lead to variability.
Problem 1: High variability in brain concentrations of this compound between animals in the same cohort.
| Potential Cause | Troubleshooting Step |
| Improper Formulation/Solubility: this compound may not be fully dissolved or may precipitate out of solution, leading to inaccurate dosing. | Ensure the chosen vehicle is appropriate for the administration route and that this compound is completely solubilized. Consider using a formulation described in published studies, such as incorporation into food pellets for oral administration.[6] |
| Inaccurate Dosing Technique: Variability in the volume administered, especially with oral gavage or intraperitoneal injections, can lead to inconsistent exposure. | Ensure all personnel are thoroughly trained and consistent in their administration technique. For oral gavage, use appropriate, flexible, bulb-tipped tubes to minimize stress and ensure delivery to the stomach.[7] For IP injections, ensure the injection is in the lower right quadrant of the abdomen to avoid puncturing organs.[8] |
| Animal Stress: Stress from handling and administration can alter gastrointestinal motility and blood flow, affecting drug absorption. | Handle animals gently and consistently. Consider alternative, less stressful administration methods, such as formulating the compound in a palatable food pellet.[9] |
| Individual Animal Differences: Factors such as age, sex, and underlying health status can influence drug metabolism and distribution. | Randomize animals into treatment groups and ensure groups are balanced for these factors. Report the characteristics of the animals used in your study. |
Problem 2: Lower than expected brain concentrations of this compound.
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability: The chosen administration route may result in low systemic absorption. | Review pharmacokinetic data for different administration routes. Oral administration in food pellets has been shown to achieve significant brain exposure.[10][11] Consider a different route if necessary. |
| Rapid Metabolism/Clearance: this compound may be rapidly metabolized and cleared from the system. | Review the pharmacokinetic profile of this compound in the species you are using. The half-life of this compound is shorter in rodents compared to dogs.[10] Time your sample collection to coincide with expected peak brain concentrations. |
| P-glycoprotein (P-gp) Efflux: Although not reported to be a major issue for this compound, P-gp can pump drugs out of the brain. | While unlikely to be the primary issue for this compound, if other factors are ruled out, consider co-administration with a P-gp inhibitor in a pilot study to assess its impact. |
| Compound Degradation: Improper storage or handling of the compound or dosing solutions can lead to degradation. | Adhere strictly to the recommended storage conditions.[1] Prepare dosing solutions fresh daily unless stability data supports longer storage. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Food Pellets (Mouse)
This protocol is based on published studies demonstrating effective brain delivery of this compound.[6]
Materials:
-
This compound powder
-
Standard rodent chow pellets
-
Apparatus for incorporating the compound into the food pellets (e.g., a commercial service or appropriate lab equipment)
Procedure:
-
Calculate the required amount of this compound to achieve the desired dose (e.g., 0.5 g this compound/kg of food pellets).[6]
-
Thoroughly mix the this compound powder with the powdered chow before pelleting to ensure uniform distribution.
-
Provide the this compound-containing pellets to the mice as their sole food source.
-
Ensure mice have free access to the pellets at all times.
-
This method has been shown to yield average plasma and brain levels of this compound of 1.2 µM and 4.8 µM, respectively, over 24 hours.[6]
Protocol 2: Oral Gavage Administration (Mouse)
Materials:
-
This compound
-
Appropriate vehicle (e.g., as determined by solubility testing)
-
Flexible, bulb-tipped oral gavage needle (20-22 gauge for adult mice)[7]
-
Syringe (1 mL)
Procedure:
-
Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration. Ensure the compound is fully dissolved.
-
Accurately weigh the mouse to determine the correct dosing volume. The typical oral gavage volume for mice is 5-10 mL/kg.
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the dosing solution into the stomach.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Protocol 3: Intraperitoneal (IP) Injection (Mouse)
Materials:
-
This compound
-
Sterile vehicle for injection
-
Sterile syringe (1 mL) and needle (25-27 gauge)[12]
Procedure:
-
Prepare a sterile dosing solution of this compound.
-
Accurately weigh the mouse to determine the correct injection volume. The maximum recommended IP injection volume for mice is 10 mL/kg.[12]
-
Gently restrain the mouse to expose the abdomen.
-
Insert the needle at a 30-45° angle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[8][12]
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Visualizations
BACE-1 Signaling Pathway in Amyloid-β Production
Caption: Amyloidogenic processing of APP by BACE-1 and γ-secretase, and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Brain Exposure and Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 6. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for brain-wide or region-specific microglia depletion and repopulation in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. Alternative method of oral administration by peanut butter pellet formulation results in target engagement of BACE1 and attenuation of gavage-induced stress responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Validation & Comparative
A Comparative Guide to BACE-1 Inhibitors: NB-360 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical BACE-1 inhibitor NB-360 with other notable BACE-1 inhibitors that have progressed to clinical trials, namely Verubecestat, Lanabecestat, and Atabecestat. The information is compiled from various preclinical and clinical studies to offer a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Introduction to BACE-1 Inhibition
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a critical enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. The accumulation and aggregation of Aβ peptides in the brain are believed to initiate a cascade of events leading to synaptic dysfunction, neuroinflammation, and ultimately, the cognitive decline characteristic of Alzheimer's disease.[1][2][3] Inhibition of BACE-1 is therefore a primary therapeutic strategy aimed at reducing Aβ production and preventing the subsequent pathological cascade.[4]
Comparative Analysis of BACE-1 Inhibitors
While this compound has demonstrated potent preclinical efficacy in reducing Aβ pathology in animal models, it is important to contextualize its performance against inhibitors that have undergone clinical evaluation.[5][6][7] The following tables summarize key in vitro and in vivo data for this compound, Verubecestat, Lanabecestat, and Atabecestat. It is important to note that this data is compiled from separate studies and not from direct head-to-head comparisons in a single study.
In Vitro Potency
| Inhibitor | Target(s) | BACE-1 IC50 / Ki | Cell-Based Aβ Reduction IC50 | Reference(s) |
| This compound | BACE-1/2 | IC50: ~10 nM | ~15 nM (in CHO cells) | [7] |
| Verubecestat (MK-8931) | BACE-1/2 | Ki: 7.8 nM | IC50: 13 nM (Aβ40 in cells) | [8] |
| Lanabecestat (AZD3293) | BACE-1 | Data not available | Data not available | [9] |
| Atabecestat (JNJ-54861911) | BACE-1/2 | Data not available | Significant Aβ reduction at 5mg and 25mg daily doses | [10][11] |
Preclinical In Vivo Efficacy (Amyloid-β Reduction)
| Inhibitor | Animal Model | Dose | Route of Administration | Aβ Reduction in Brain/CSF | Reference(s) |
| This compound | APP Transgenic Mice | 30 µmol/kg | Oral | >90% reduction in brain Aβ | [5][7] |
| Verubecestat (MK-8931) | Rats & Cynomolgus Monkeys | Not specified | Oral | Dramatic reduction in CSF and cortex Aβ40 | [8] |
| Lanabecestat (AZD3293) | Mouse, Guinea Pig, Dog | Dose-dependent | Oral | Significant reduction in soluble Aβ species | [9] |
| Atabecestat (JNJ-54861911) | Caucasian and Japanese patients with early AD | 10 mg and 50 mg daily | Oral | 67-68% (10mg) and 87-90% (50mg) reduction in CSF Aβ1-40 | [6] |
Signaling Pathways and Experimental Workflows
BACE-1 Signaling Pathway in Alzheimer's Disease
Experimental Workflow for In Vitro BACE-1 Inhibition Assay
References
- 1. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The β-secretase (BACE) inhibitor this compound in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of BACE1 Inhibitors: NB-360 and Verubecestat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent BACE1 inhibitors, NB-360 and verubecestat (MK-8931), which have been investigated for their potential in treating Alzheimer's disease. By inhibiting the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), these compounds aim to reduce the production of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[1][2][3] This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visualizations of the relevant biological pathways and experimental workflows.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and verubecestat in reducing Aβ levels and inhibiting BACE1 activity.
Table 1: In Vitro Efficacy of this compound and Verubecestat
| Compound | Assay Type | Cell Line | Target | IC50 / Ki | Reference |
| This compound | Aβ40 Reduction | CHO cells (overexpressing human APP751) | BACE1 | IC50: 59 ± 13 nM (in vivo, blood for CSF Aβ40 reduction) | [1] |
| Verubecestat | BACE1 Inhibition (cell-free) | - | BACE1 | Ki: 2 nM | [4] |
| Verubecestat | Aβ40 Reduction | - | BACE1 | IC50: 13 nM | [4] |
| Verubecestat | BACE2 Inhibition (cell-free) | - | BACE2 | Ki: 0.37 nM | [4] |
Table 2: Preclinical In Vivo Efficacy of this compound and Verubecestat
| Compound | Species | Model | Dose | Route | % Aβ Reduction (Tissue) | Time Point | Reference |
| This compound | Rat | Wild-type | 3 µmol/kg | p.o. | >50% (Brain Aβ40) | Up to 8h | [5] |
| This compound | Rat | Wild-type | 30 µmol/kg | p.o. | 91% (Brain Aβ40) | 4h | [5] |
| This compound | Mouse | APP Transgenic (APP51/16) | Chronic | p.o. | Completely blocked progression of Aβ deposition | - | [5] |
| This compound | Dog | - | - | - | Almost complete reduction of Aβ | - | [5] |
| Verubecestat | Rat | Wild-type | 8 mg/kg | p.o. | ED90 (Cortex Aβ40) | - | [6] |
| Verubecestat | Rat | Wild-type | 5 mg/kg | p.o. | ED90 (CSF Aβ40) | - | [6] |
| Verubecestat | Monkey | Cynomolgus | 3 mg/kg | - | Drastic decrease (Cisterna magna Aβ40) | 24h | [6] |
| Verubecestat | Monkey | Cynomolgus | 10 mg/kg | p.o. | 72% (Cortex Aβ40) | 4h | [6] |
| Verubecestat | Mouse | Tg2576-AβPPswe | Chronic | In-diet | >90% (Plasma Aβ40/42), 62-68% (CSF Aβ40/42) | 12 weeks | [7] |
Table 3: Clinical Efficacy of Verubecestat in Alzheimer's Disease Patients
| Trial | Population | Dose | % Aβ40 Reduction (CSF) | Duration | Outcome | Reference |
| Phase Ib | Mild to Moderate AD | 12 mg | 57% | 7 days | Dose-dependent reduction | [8] |
| Phase Ib | Mild to Moderate AD | 40 mg | 79% | 7 days | Dose-dependent reduction | [8] |
| Phase Ib | Mild to Moderate AD | 60 mg | 84% | 7 days | Dose-dependent reduction | [8] |
| EPOCH (Phase 2/3) | Mild to Moderate AD | 12 mg, 40 mg | 63-81% | 78 weeks | No significant slowing of cognitive or functional decline | [9][10] |
| APECS (Phase 3) | Prodromal AD | 12 mg, 40 mg | - | 104 weeks | Trial terminated for futility; some measures suggested worsening of cognition | [8][11] |
Signaling Pathway and Mechanism of Action
Both this compound and verubecestat are inhibitors of BACE1, the rate-limiting enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing. By blocking BACE1, these compounds reduce the cleavage of APP into the sAPPβ and C99 fragments, thereby decreasing the subsequent production of Aβ peptides by γ-secretase.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
BACE1 Enzymatic Activity Assay (Fluorometric)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against BACE1.[12]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET (Fluorescence Resonance Energy Transfer) substrate
-
BACE1 Assay Buffer
-
Test compounds (this compound or verubecestat) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in BACE1 Assay Buffer.
-
Dilute the recombinant human BACE1 enzyme to the desired working concentration in the assay buffer.
-
Dilute the BACE1 FRET substrate to the desired working concentration in the assay buffer, protecting it from light.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the assay buffer and the diluted test compound to the appropriate wells.
-
Include positive controls (enzyme and DMSO without inhibitor) and negative controls (assay buffer and DMSO without enzyme).
-
Add the diluted BACE1 enzyme to the test and positive control wells and mix gently.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the diluted BACE1 FRET substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes at the appropriate excitation and emission wavelengths for the FRET substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve for each well.
-
Subtract the reaction rate of the negative control from all other wells.
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve.
-
Aβ Quantification in Brain Homogenate by ELISA
This protocol outlines the procedure for measuring Aβ levels in brain tissue from preclinical animal models.[13]
Materials:
-
Brain tissue from treated and control animals
-
Homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Formic acid (for extraction of insoluble Aβ)
-
Neutralization buffer
-
ELISA kits specific for Aβ40 and Aβ42
-
Microplate reader
Procedure:
-
Brain Tissue Homogenization:
-
Dissect and weigh the brain tissue (e.g., cortex or hippocampus).
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the soluble and insoluble fractions.
-
-
Extraction of Insoluble Aβ:
-
Resuspend the pellet (insoluble fraction) in formic acid and sonicate.
-
Centrifuge again to pellet any remaining debris.
-
Neutralize the formic acid in the supernatant with a neutralization buffer.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42 overnight at 4°C.
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.
-
Add the prepared brain homogenate samples (soluble fraction and neutralized insoluble fraction) and Aβ standards to the wells and incubate for 2 hours at room temperature.
-
Wash the wells multiple times with a wash buffer.
-
Add a biotinylated detection antibody that recognizes the N-terminus of Aβ and incubate for 1 hour at room temperature.
-
Wash the wells again.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the wells.
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the absorbance values of the Aβ standards.
-
Calculate the concentration of Aβ40 and Aβ42 in the samples based on the standard curve.
-
sAPPβ Measurement in Cell Culture Supernatant by ELISA
This protocol describes the quantification of soluble APPβ (sAPPβ), a direct product of BACE1 activity, in cell culture media.[14][15][16]
Materials:
-
Cell culture supernatant from cells treated with test compounds
-
ELISA kit specific for sAPPβ
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Culture cells (e.g., CHO or HEK293 cells overexpressing human APP) in the presence of various concentrations of the test compound for a specified duration (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the sAPPβ ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for sAPPβ.
-
Blocking the wells.
-
Adding the cell culture supernatant samples and sAPPβ standards to the wells.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme conjugate.
-
Incubating and washing.
-
Adding a substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Generate a standard curve and calculate the concentration of sAPPβ in the samples.
-
Experimental Workflows
The following diagrams illustrate the general workflows for preclinical and clinical evaluation of BACE1 inhibitors.
Caption: Preclinical evaluation workflow for BACE1 inhibitors.
Caption: Clinical trial workflow for BACE1 inhibitors like verubecestat.
Conclusion
Both this compound and verubecestat have demonstrated potent BACE1 inhibition and significant reduction of Aβ peptides in preclinical models. Verubecestat progressed to late-stage clinical trials and, while effectively lowering CSF Aβ levels in patients with Alzheimer's disease, it unfortunately did not translate into clinical benefits in terms of slowing cognitive or functional decline.[8][9][10] In fact, the APECS trial in prodromal AD was halted for futility, with some data suggesting a worsening of cognitive function in the treatment groups.[8][11] These findings highlight the complexity of Alzheimer's disease and the challenges of translating preclinical efficacy into clinical success. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers in the field to inform the continued development of disease-modifying therapies for Alzheimer's disease.
References
- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice | AlzPED [alzped.nia.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Safety Trial of Verubecestat (MK-8931) in Participants With Prodromal Alzheimer's Disease (MK-8931-019) [stanfordhealthcare.org]
- 12. benchchem.com [benchchem.com]
- 13. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mesoscale.com [mesoscale.com]
- 15. takarabio.com [takarabio.com]
- 16. iti.stanford.edu [iti.stanford.edu]
Comparative Analysis of NB-360's Efficacy in Modulating Neuroinflammation
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of NB-360, a novel β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) inhibitor, against alternative therapeutic agents in the context of neuroinflammation. The following sections detail the mechanism of action, comparative quantitative data from preclinical studies, and the experimental protocols used to generate this data.
Introduction to this compound and its Mechanism of Action
This compound is a potent, brain-penetrable BACE-1 inhibitor designed to reduce the production of amyloid-β (Aβ) peptides, which are central to the amyloid hypothesis of Alzheimer's disease[1]. The accumulation of Aβ is a primary trigger for a chronic neuroinflammatory response characterized by the activation of microglia and astrocytes. By inhibiting BACE-1, the rate-limiting enzyme in Aβ production, this compound aims to decrease the upstream driver of this inflammatory cascade, thereby reducing downstream neuronal damage[2].
The proposed signaling pathway is illustrated below. Inhibition of BACE-1 prevents the cleavage of Amyloid Precursor Protein (APP) into the Aβ fragment. This reduction in Aβ levels leads to decreased aggregation and, consequently, a reduction in the activation of microglia, the brain's resident immune cells.
Comparative Analysis with Alternative Agents
To validate the efficacy of this compound, its performance is compared against two alternative compounds that modulate neuroinflammation via different mechanisms:
-
Minocycline: A second-generation tetracycline antibiotic with broad anti-inflammatory properties, known to directly inhibit microglial activation[3][4].
-
BAY 61-3606: A potent and selective spleen tyrosine kinase (Syk) inhibitor, which targets a specific signaling pathway within microglia to suppress the inflammatory response[2][5][6][7].
The following tables summarize quantitative data from preclinical studies.
Table 1: Effect on Microglial Activation
(Data represents the reduction in activated microglia, often measured by Iba1 immunoreactivity)
| Compound | Dosage | Animal Model | Key Findings | Reference |
| This compound | Not specified | APP Transgenic Mice | Stopped the accumulation of activated inflammatory cells in the brain. | [1] |
| Minocycline | 50 mg/kg/day | Tg-SwDI Mice | Significantly reduced the number of activated microglial cells. | [8] |
| BAY 61-3606 | 3 mg/kg | Traumatic Brain Injury (TBI) Mice | Markedly reduced primary microglial density in the area surrounding the lesion. | [5] |
Table 2: Effect on Pro-inflammatory Cytokines
(Data represents the reduction in key inflammatory signaling molecules)
| Compound | Dosage | Animal Model / System | Cytokine Reduction | Reference |
| This compound | Not specified | APP Transgenic Mice | Indirectly reduces inflammation by lowering Aβ, the inflammatory trigger. | [1] |
| Minocycline | 50 mg/kg/day | Aβ (1-42) Infused Mice | Reversed Aβ-induced increases in IL-1β and TNF-α in the hippocampus. | [3] |
| Minocycline | Not specified | Tg-SwDI Mice | Significantly decreased brain levels of IL-6. | [8] |
| BAY 61-3606 | 3 mg/kg | Traumatic Brain Injury (TBI) Mice | Significantly suppressed mRNA expression of TNF-α, IL-6, and IL-1β. | [5] |
Experimental Workflows and Protocols
The data presented is typically generated through a standardized preclinical research workflow. This process involves selecting an appropriate animal model, administering the therapeutic compounds, and performing behavioral and post-mortem tissue analyses.
Detailed Methodologies
1. Immunohistochemistry (IHC) for Microglia (Iba1) and Astrocytes (GFAP)
This protocol is a standard procedure for visualizing key inflammatory cell types in brain tissue[9][10][11][12].
-
Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA, and then cryoprotected in a sucrose solution. 20-50 µm thick coronal sections are prepared using a cryostat or microtome.
-
Blocking and Permeabilization: Free-floating sections are washed in Phosphate-Buffered Saline (PBS). They are then permeabilized using PBS with TritonX-100 (e.g., 0.3%) and blocked for 1-2 hours at room temperature in a solution containing normal serum (e.g., 10% normal goat serum) and Bovine Serum Albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies diluted in the blocking solution.
-
For Microglia: Rabbit anti-Iba1 (1:1000 dilution).
-
For Astrocytes: Mouse anti-GFAP (1:500 dilution).
-
-
Secondary Antibody Incubation: After washing, sections are incubated for 1-2 hours at room temperature with fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594) diluted 1:1000 in blocking buffer.
-
Imaging and Quantification: Sections are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining. Images are captured using a confocal or fluorescence microscope. Quantification is performed by measuring the fluorescent area or counting positive cells within defined regions of interest (e.g., cortex, hippocampus) using image analysis software.
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is used to measure the concentration of specific cytokines in brain homogenates[13][14].
-
Sample Preparation: A specific brain region (e.g., hippocampus or cortex) is dissected and weighed. The tissue is homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris. The resulting supernatant, containing the soluble proteins, is collected.
-
Protein Quantification: The total protein concentration in the supernatant is determined using a standard assay like the BCA assay to ensure equal loading.
-
ELISA Procedure: Commercially available ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-1β, IL-6) are used according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a 96-well plate pre-coated with a capture antibody.
-
Incubating to allow the cytokine to bind.
-
Washing the plate and adding a detection antibody.
-
Adding an enzyme-linked conjugate (e.g., HRP-streptavidin).
-
Adding a substrate solution to produce a colorimetric reaction.
-
-
Data Analysis: The optical density is read using a microplate reader at the appropriate wavelength. A standard curve is generated, and the concentration of the cytokine in each sample is calculated and typically expressed as pg/mg of total protein.
References
- 1. Minocycline affects microglia activation, Abeta deposition, and behavior in APP-tg mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BAY61‑3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minocycline reduces inflammatory parameters in the brain structures and serum and reverses memory impairment caused by the administration of amyloid β (1-42) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microglial activation and TNFα production mediate altered CNS excitability following peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Minocycline Reduces Microglial Activation and Improves Behavioral Deficits in a Transgenic Model of Cerebral Microvascular Amyloid | Journal of Neuroscience [jneurosci.org]
- 9. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
- 12. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
Cross-Validation of NB-360: A Comparative Analysis of a Preclinical BACE-1 Inhibitor for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of the preclinical BACE-1 inhibitor, NB-360, with other BACE-1 inhibitors that have progressed to clinical trials. The following sections detail the available experimental data, methodologies, and a comparative analysis to contextualize the performance of this compound in various models.
Introduction to this compound and BACE-1 Inhibition
This compound is a potent, brain-penetrable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1).[1][2] BACE-1 is a critical enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-β (Aβ) peptides. The accumulation of Aβ plaques in the brain is a central hallmark of Alzheimer's disease. As such, inhibition of BACE-1 is a key therapeutic strategy aimed at reducing Aβ production and the subsequent formation of these plaques.[3] While numerous BACE-1 inhibitors have been developed and tested in clinical trials, many have faced challenges related to efficacy and safety.[4][5] this compound, although not a clinical compound, has served as a valuable pharmacological tool to explore the effects of BACE-1 inhibition in preclinical models.[6][7]
Comparative Efficacy of BACE-1 Inhibitors
This section provides a comparative summary of the in vitro and in vivo efficacy of this compound against several BACE-1 inhibitors that have undergone clinical investigation.
In Vitro Potency
The following table summarizes the in vitro potency of this compound and other selected BACE-1 inhibitors, primarily focusing on their half-maximal inhibitory concentration (IC50) against the BACE-1 enzyme.
| Inhibitor | Target | IC50 | Assay Type |
| This compound | BACE-1 | 5 nM | Enzyme Inhibition Assay |
| BACE-2 | 6 nM | Enzyme Inhibition Assay | |
| Verubecestat (MK-8931) | BACE-1 | 13 nM | Cell-based (Aβ40 reduction) |
| Lanabecestat (AZD3293) | BACE-1 | 0.6 nM | In vitro |
| Elenbecestat (E2609) | BACE-1 | ~7 nM | Not Specified |
Data for Verubecestat, Lanabecestat, and Elenbecestat are compiled from various preclinical and clinical studies for comparative purposes.[3]
In Vivo Efficacy: Aβ Reduction in Animal Models
The table below compares the in vivo efficacy of this compound and other BACE-1 inhibitors in reducing Aβ levels in the brains of various animal models.
| Inhibitor | Animal Model | Dose | Aβ Reduction (Brain) |
| This compound | APP Transgenic Mice | 100 µmol/kg (p.o., daily for 6 weeks) | ~68% reduction in Aβ40 [6] |
| Rats | 3 µmol/kg (p.o.) | >50% reduction for up to 8 hours [6] | |
| Dogs | Not Specified | Almost complete reduction of Aβ [8] | |
| Verubecestat (MK-8931) | Mild to Moderate AD Patients | 12, 40, or 60 mg/day | Dose-dependent reduction in CSF Aβ40 and Aβ42 |
| Lanabecestat (AZD3293) | Healthy Volunteers & AD Patients | 5, 15, or 50 mg/day | Significant reduction in plasma and CSF Aβ levels |
Clinical data for Verubecestat and Lanabecestat are provided for context on translational efficacy.
Experimental Protocols
This section outlines the general methodologies employed in the preclinical evaluation of BACE-1 inhibitors like this compound.
In Vitro BACE-1 Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the enzymatic activity of BACE-1.
General Procedure:
-
Recombinant human BACE-1 enzyme is incubated with a fluorogenic peptide substrate derived from APP.
-
The test compound (e.g., this compound) is added at various concentrations.
-
Cleavage of the substrate by BACE-1 results in an increase in fluorescence, which is monitored over time.
-
The rate of fluorescence increase is measured in the presence and absence of the inhibitor.
-
The IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.
Aβ Quantification in APP Transgenic Mice
Objective: To assess the in vivo efficacy of a BACE-1 inhibitor in reducing brain Aβ levels.
Animal Model: APP transgenic mice, which overexpress a mutated form of human APP and develop age-dependent Aβ plaque pathology, are commonly used. The APP51/16 mouse model is one such example used in this compound studies.[9]
General Procedure:
-
Transgenic mice are treated with the test compound (e.g., this compound) or a vehicle control over a specified period.
-
Following treatment, brain tissue is collected and homogenized.
-
Brain homogenates are subjected to enzyme-linked immunosorbent assay (ELISA) to specifically quantify the levels of Aβ40 and Aβ42.
-
The percentage reduction in Aβ levels in the treated group is calculated relative to the vehicle-treated group.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the amyloidogenic pathway targeted by this compound and a typical experimental workflow for evaluating BACE-1 inhibitors.
Caption: Amyloidogenic pathway and the inhibitory action of this compound on BACE-1.
Caption: Preclinical evaluation workflow for a BACE-1 inhibitor like this compound.
Discussion and Conclusion
This compound demonstrates potent BACE-1 inhibition in vitro and robust reduction of Aβ in various animal models, including APP transgenic mice.[2][8] Its efficacy profile is comparable to, and in some preclinical models, achieved at lower doses than BACE-1 inhibitors that have entered clinical trials.[8] However, a notable side effect observed with chronic this compound treatment in mice was hypopigmentation, or patches of grey hairs.[2][6] This is considered a significant safety concern and is attributed to the inhibition of BACE-2, which has physiological roles in pigmentation.
The cross-species data for this compound, showing efficacy in mice, rats, and dogs, suggests a potential for translatability to humans.[8] The reduced neuroinflammation observed following Aβ reduction with this compound treatment further supports the therapeutic concept of targeting Aβ pathology to achieve downstream benefits.[2]
References
- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel BACE inhibitor this compound shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The β-secretase (BACE) inhibitor this compound in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alzped.nia.nih.gov [alzped.nia.nih.gov]
NB-360 Efficacy in APP Transgenic Mice vs. Rats: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the preclinical efficacy of NB-360, a potent β-secretase 1 (BACE1) inhibitor, in amyloid precursor protein (APP) transgenic mice and rats. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in Alzheimer's disease research.
Executive Summary
This compound demonstrates robust efficacy in reducing amyloid-beta (Aβ) pathology in preclinical rodent models. In APP transgenic mice, chronic administration of this compound effectively halts the progression of Aβ deposition and mitigates associated neuroinflammation. In rats, acute oral administration leads to a significant, dose-dependent reduction of endogenous Aβ levels in both brain tissue and cerebrospinal fluid (CSF). While direct comparisons are limited by the use of different models (APP transgenic mice vs. wild-type rats in the cited studies), the collective data underscores the potent pharmacodynamic effect of this compound on Aβ production across rodent species, highlighting its potential as a therapeutic agent for Alzheimer's disease.
Data Presentation
Table 1: Quantitative Efficacy of this compound in APP Transgenic Mice (APP51/16 Model)
| Parameter | Treatment Group | Outcome | Percentage Change vs. Vehicle | Reference |
| Aβ Plaque Load (Large Plaques) | This compound | Reduction in cortical area covered by large plaques | Not explicitly quantified in percentages, but visually significant reduction shown. | [1] |
| Aβ Plaque Load (Small Plaques) | This compound | Reduction in cortical area covered by small plaques | Not explicitly quantified in percentages, but visually significant reduction shown. | [1] |
| Intracellular Aβ | This compound | Reduction in intracellular Aβ granules | Not explicitly quantified in percentages, but visually significant reduction shown. | [1] |
| Neuroinflammation | This compound | Stopped accumulation of activated inflammatory cells | Not explicitly quantified in percentages, but described as a marked effect. | [2] |
| Full-length APP | This compound | Increase in full-length APP | ~30% Increase | [2] |
Table 2: Quantitative Efficacy of this compound in Rats (Sprague-Dawley)
| Tissue | Dose (p.o.) | Time Point | Aβ40 Reduction (vs. Vehicle) | Reference |
| Forebrain | 3 µmol/kg | 4h | Significant reduction (exact % not stated) | [2] |
| 10 µmol/kg | 4h | Significant reduction (exact % not stated) | [2] | |
| 30 µmol/kg | 4h | Significant reduction (exact % not stated) | [2] | |
| CSF | 3 µmol/kg | 4h | Significant reduction (exact % not stated) | [2] |
| 10 µmol/kg | 4h | ~75% | [2] | |
| 30 µmol/kg | 4h | >80% | [2] | |
| Forebrain | ED₅₀ | 4h | 50% | 1.6 ± 0.25 µmol/kg |
Experimental Protocols
APP Transgenic Mouse Studies (APP51/16)
-
Animal Model: Female APP51/16 transgenic mice on a C57BL/6 background, expressing human wild-type APP751. These mice develop cortical amyloid-β deposits.[2]
-
Treatment: this compound was administered to pre-plaque (<10 months old) and plaque-bearing mice. For chronic studies, this compound was administered in the diet.
-
Dosage: Specific chronic dosage for plaque reduction was not detailed in the provided references.
-
Analysis of Aβ Pathology:
-
Immunohistochemistry: Brain sections were stained to visualize deposited Aβ. Quantification was performed for large plaques, small plaques, and intracellular Aβ granules.[1]
-
-
Analysis of Neuroinflammation: Methods for quantifying the reduction in activated inflammatory cells were not explicitly detailed in the provided references but were noted as a key outcome.[2]
-
Analysis of APP Metabolites: Levels of full-length APP were measured to confirm the mechanism of action of BACE1 inhibition.[2]
Rat Studies (Sprague-Dawley)
-
Animal Model: Male Charles River Sprague-Dawley rats (wild-type), weighing approximately 300g.[2]
-
Treatment: Single oral gavage of this compound.
-
Dosage: 0.3, 1, 3, 10, and 30 µmol/kg.
-
Sample Collection: Blood, forebrain tissue, and cerebrospinal fluid (CSF) were collected at various time points (up to 24 hours) post-administration.
-
Analysis of Aβ Levels:
-
Aβ40 levels in brain homogenates and CSF were quantified using immunoassays. The primary endpoint for efficacy was the reduction in Aβ40 compared to vehicle-treated controls.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Preclinical Evaluation Workflow.
References
Assessing the Specificity of NB-360 for BACE-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the β-secretase 1 (BACE-1) inhibitor NB-360 with other relevant inhibitors. The following sections detail its specificity through quantitative data, outline the experimental protocols used for these assessments, and visualize key biological and experimental processes.
Comparative Specificity of BACE-1 Inhibitors
This compound is a potent, brain-penetrable dual inhibitor of BACE-1 and BACE-2. Its high affinity for BACE-1 is a critical attribute for its function in reducing amyloid-β (Aβ) production, a key pathological hallmark of Alzheimer's disease. To objectively assess its specificity, we have compiled inhibitory activity data (IC50 and Ki values) of this compound and other notable BACE-1 inhibitors against BACE-1, its close homolog BACE-2, and other relevant proteases such as Cathepsin D.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity over BACE-2 (Fold) | Selectivity over Cathepsin D (Fold) |
| This compound | BACE-1 | 5 | - | ~1.2 | >1000 |
| BACE-2 | 6 | - | |||
| Verubecestat (MK-8931) | BACE-1 | 13 | 2.2 | ~0.16 (More potent on BACE-2) | >45,000 |
| BACE-2 | - | 0.38 | |||
| Cathepsin D | - | >100,000 | |||
| Lanabecestat (AZD3293) | BACE-1 | 0.6 | 0.4 | ~0.67 | ~9,492 |
| BACE-2 | - | 0.9 | |||
| Cathepsin D | - | 3797 | |||
| Atabecestat (JNJ-54861911) | BACE-1 | - | 9.8 | - | - |
| CNP520 | BACE-1 | - | 11 | ~0.37 (More potent on BACE-1) | >18,636 |
| BACE-2 | - | 30 | |||
| Cathepsin D | - | 205,000 |
Data compiled from multiple sources. Fold selectivity is calculated as a ratio of Ki or IC50 values.
Key Experimental Protocols
The determination of inhibitor potency and selectivity is paramount in drug discovery. Below are detailed methodologies for two common assays used to characterize BACE-1 inhibitors.
In Vitro BACE-1 Enzyme Inhibition Assay (FRET-based)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified BACE-1.
Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET (Fluorescence Resonance Energy Transfer) substrate peptide
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO and create a serial dilution to the desired concentration range.
-
Dilute the recombinant BACE-1 enzyme and the FRET substrate to their working concentrations in the assay buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the assay buffer.
-
Add the diluted test compound to the 'test' wells. For 'positive control' (100% enzyme activity) and 'negative control' (no enzyme) wells, add an equivalent volume of DMSO.
-
Add the diluted BACE-1 enzyme to the 'test' and 'positive control' wells.
-
-
Pre-incubation:
-
Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted FRET substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve) for each well.
-
Subtract the rate of the negative control from all other wells.
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Cell-Based BACE-1 Inhibition Assay (ELISA-based)
This assay measures the ability of a compound to inhibit BACE-1 activity within a cellular context, providing insights into cell permeability and target engagement.
Materials:
-
HEK293 cells stably overexpressing human Amyloid Precursor Protein (APP)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well cell culture plate
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for human Aβ40 and Aβ42
-
Plate reader for ELISA
Procedure:
-
Cell Seeding:
-
Seed the HEK293-APP cells into a 96-well plate at a predetermined density and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 24-48 hours to allow for APP processing and Aβ secretion.
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
-
Aβ Quantification:
-
Measure the concentration of Aβ40 and Aβ42 in the collected medium using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Aβ levels in the treated wells to those in the vehicle control wells.
-
Plot the percent reduction in Aβ levels against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value for the inhibition of Aβ production.
-
Visualizing Key Processes
Graphical representations of the biological pathway and experimental workflows aid in understanding the context and methodology of BACE-1 inhibitor assessment.
BACE-1 Signaling Pathway in Alzheimer's Disease
Caption: Amyloidogenic processing of APP by BACE-1 and γ-secretase, and the inhibitory action of this compound.
Experimental Workflow for BACE-1 Inhibitor Specificity Assessment
Caption: A typical workflow for identifying and characterizing the specificity of BACE-1 inhibitors.
A Comparative Analysis of BACE1 Inhibitors: NB-360 and Lanabecestat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors: NB-360 and lanabecestat. Both compounds were developed with the aim of reducing amyloid-beta (Aβ) production, a key pathological hallmark of Alzheimer's disease. This document summarizes their performance based on available preclinical and clinical data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound and lanabecestat are both potent inhibitors of BACE1, the rate-limiting enzyme in the production of Aβ peptides. This compound has demonstrated robust preclinical efficacy in animal models, showcasing significant reductions in brain Aβ levels and associated neuroinflammation.[1][2][3][4][5] Lanabecestat progressed further into late-stage clinical trials but was ultimately discontinued due to a lack of clinical efficacy, despite demonstrating clear target engagement and reduction of Aβ in the central nervous system.[6][7][8][9] This comparative analysis delves into the quantitative data from studies on both compounds to provide a clear, data-driven overview for the scientific community.
Mechanism of Action: Targeting the Amyloid Cascade
Both this compound and lanabecestat function by inhibiting the enzymatic activity of BACE1. BACE1 is a transmembrane aspartyl protease that cleaves the amyloid precursor protein (APP) at the β-secretase site. This is the initial and rate-limiting step in the amyloidogenic pathway. Subsequent cleavage of the resulting C-terminal fragment by γ-secretase generates the Aβ peptides, primarily Aβ40 and Aβ42, which can aggregate to form the amyloid plaques characteristic of Alzheimer's disease. By blocking BACE1, these inhibitors aim to reduce the production of all downstream Aβ species.[6][8]
Below is a diagram illustrating the APP processing pathway and the role of BACE1 inhibitors.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. A Reliable Way to Detect Endogenous Murine β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arigobio.com [arigobio.com]
- 4. researchgate.net [researchgate.net]
- 5. Additive effects of cerebrovascular disease functional connectome phenotype and plasma p‐tau181 on longitudinal neurodegeneration and cognitive outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre‐amyloid stage of Alzheimer's disease in cognitively normal individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of increased genetic risk for Alzheimer's disease on hippocampal and amygdala volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental laboratory models as tools for understanding modifiable dementia risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A composite measure of cognitive and functional progression in Alzheimer's disease: Design of the Capturing Changes in Cognition study - PMC [pmc.ncbi.nlm.nih.gov]
NB-360's Impact on Synaptic Plasticity: A Comparative Analysis with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the BACE1/BACE2 inhibitor, NB-360, with other inhibitors affecting synaptic plasticity. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of this compound's performance based on available experimental data.
Introduction to this compound and Synaptic Plasticity
This compound is a potent, brain-penetrable dual inhibitor of β-secretase 1 and 2 (BACE1/BACE2). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. Consequently, BACE1 inhibitors like this compound have been investigated as potential therapeutics for Alzheimer's. However, BACE1 also plays a role in normal physiological processes, including synaptic plasticity, the ability of synapses to strengthen or weaken over time. This plasticity, primarily measured through Long-Term Potentiation (LTP) and Long-Term Depression (LTD), is crucial for learning and memory. Understanding the impact of BACE1 inhibitors on synaptic plasticity is therefore critical for evaluating their therapeutic potential and potential side effects.
Impact of this compound and Other BACE1 Inhibitors on Synaptic Plasticity
Experimental evidence indicates that inhibition of BACE1 can impair synaptic plasticity. Chronic treatment with this compound has been shown to attenuate LTP in the hippocampus of wild-type mice. This effect is believed to be mediated through the BACE1 substrate, Seizure Protein 6 (SEZ6), as this compound treatment did not alter LTP in mice lacking SEZ6.
Other BACE1 inhibitors have demonstrated similar effects. For instance, Verubecestat and Lanabecestat have also been shown to significantly reduce LTP in hippocampal slices. Furthermore, studies on BACE1 knockout mice have revealed that while LTP is impaired, LTD can be enhanced. This suggests that BACE1 inhibitors, including this compound, may have a dual effect on synaptic plasticity, suppressing potentiation while potentially facilitating depression.
Comparison with Other Classes of Synaptic Plasticity Inhibitors
To provide a broader context, this section compares the effects of BACE1 inhibitors with well-established inhibitors of synaptic plasticity that target different mechanisms: NMDA receptor antagonists and AMPA receptor antagonists.
-
NMDA Receptor Antagonists (e.g., MK-801, APV): These compounds block the N-methyl-D-aspartate (NMDA) receptor, which is critical for the induction of most forms of LTP and LTD. Their blockade potently inhibits both LTP and LTD.
-
AMPA Receptor Antagonists (e.g., NBQX): These inhibitors block the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which mediates the majority of fast excitatory synaptic transmission. By blocking the expression of synaptic potentiation, they can inhibit LTP.
The following tables summarize the quantitative data on the impact of these different inhibitors on synaptic plasticity.
Quantitative Data Comparison
Table 1: Effect of BACE1 Inhibitors on Long-Term Potentiation (LTP)
| Inhibitor | Target | Model System | Treatment Details | Effect on LTP | Reference |
| This compound | BACE1/BACE2 | Wild-type mouse hippocampal slices | Chronic in vivo treatment | Attenuated LTP (qualitative reduction observed in summary graph) | [1] |
| Verubecestat | BACE1 | Mouse hippocampal slices | Acute in vitro application | Potentiation of 113.1 ± 1.353% of baseline (compared to 245.9 ± 0.9864% in control) | |
| Lanabecestat | BACE1 | Mouse hippocampal slices | Acute in vitro application | Potentiation of 105.6 ± 0.6137% of baseline (compared to 245.9 ± 0.9864% in control) |
Table 2: Effect of BACE1 Deficiency on Long-Term Depression (LTD)
| Condition | Target | Model System | Observation | Reference |
| BACE1 Deficiency | BACE1 | Mouse hippocampus | Enhanced LTD |
Note: Specific quantitative data for the effect of this compound on LTD was not available in the reviewed literature. However, findings from BACE1 knockout models suggest a potential enhancement of LTD.
Table 3: Effect of Other Synaptic Plasticity Inhibitors on LTP and LTD
| Inhibitor | Target | General Effect on LTP | General Effect on LTD |
| MK-801 (NMDA Receptor Antagonist) | NMDA Receptor | Potent Inhibition | Potent Inhibition |
| NBQX (AMPA Receptor Antagonist) | AMPA Receptor | Inhibition | Variable effects, can inhibit some forms |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by the different classes of inhibitors.
Experimental Protocols
This section outlines a general methodology for assessing the impact of inhibitors on synaptic plasticity, based on common experimental procedures.
Experimental Workflow for In Vitro Electrophysiology
Key Methodological Details:
-
Slice Preparation: Acute hippocampal slices (typically 300-400 µm thick) are prepared from adult rodents.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.
-
Solutions: Slices are maintained in artificial cerebrospinal fluid (ACSF) continuously bubbled with 95% O2 / 5% CO2.
-
Inhibitor Application: The inhibitor of interest (e.g., this compound) is bath-applied at a specific concentration for a defined period before and during the plasticity induction protocol.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz) is used to induce LTP.
-
LTD Induction: A low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz) is used to induce LTD.
-
Data Analysis: The slope of the fEPSP is measured and normalized to the pre-induction baseline to quantify the degree of potentiation or depression.
Conclusion
This compound, as a BACE1 inhibitor, demonstrates a clear impact on synaptic plasticity, primarily through the attenuation of LTP. This effect appears to be a class effect of BACE1 inhibitors and is mechanistically linked to the processing of SEZ6. While potentially beneficial for reducing Aβ production in the context of Alzheimer's disease, the impairment of synaptic plasticity represents a significant consideration for the therapeutic application of this compound and other BACE1 inhibitors. In comparison to broader-acting inhibitors like NMDA and AMPA receptor antagonists, BACE1 inhibitors have a more specific, yet still significant, modulatory effect on the mechanisms underlying learning and memory. Further research is warranted to fully elucidate the long-term consequences of BACE1 inhibition on cognitive function and to explore strategies that might mitigate the negative impacts on synaptic plasticity while retaining the desired therapeutic effects on amyloid pathology.
References
Evaluating the Long-Term Safety Profile of NB-360 in Alzheimer's Disease Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective and safe long-term treatments for Alzheimer's disease (AD) is a critical focus of neurodegenerative disease research. NB-360, a potent and brain-penetrable beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) inhibitor, has shown promise in preclinical models by robustly reducing amyloid-β (Aβ) plaques and neuroinflammation. However, its long-term safety profile, particularly in comparison to established and emerging alternative therapies, requires thorough evaluation. This guide provides an objective comparison of the available safety data for this compound against other therapeutic classes for AD, supported by experimental data and methodologies.
Overview of Therapeutic Strategies and Key Safety Considerations
The treatment landscape for Alzheimer's disease encompasses several distinct mechanistic classes, each with a unique long-term safety profile. BACE-1 inhibitors like this compound aim to prevent the formation of Aβ peptides, the primary component of amyloid plaques. Alternative strategies include cholinesterase inhibitors, NMDA receptor antagonists, and amyloid-beta-directed monoclonal antibodies. A critical aspect of evaluating these therapies is understanding their potential for on-target and off-target adverse effects over extended treatment periods.
Quantitative Safety Data Comparison
The following tables summarize the long-term safety data for this compound and its alternatives. It is important to note that data for this compound is derived from preclinical studies, while data for the approved alternatives are from extensive clinical trials.
Table 1: Long-Term Safety Profile of this compound (Preclinical Data)
| Adverse Effect | Species | Dose/Duration | Incidence | Severity | Experimental Protocol |
| Hair Depigmentation | Mice (wildtype, bace2+/-, bace2-/-) | Dose-dependent | Observed | Irreversible | Chronic oral administration of this compound with monitoring of fur color. Histopathological analysis of hair follicles. |
Source: Shimshek et al., 2016[1]
Table 2: Long-Term Safety Profile of BACE Inhibitors (Clinical Trial Data for Other BACE Inhibitors)
| Adverse Event | Drug | Phase III Trial | Incidence in Treatment Group | Incidence in Placebo Group |
| Cognitive Worsening | Multiple | Multiple | Reported | Not consistently reported |
| Anxiety | Atabecestat, Verubecestat, Lanabecestat | Multiple | Reported | Lower |
| Depressive Symptoms | Atabecestat, Verubecestat, Lanabecestat | Multiple | Reported | Lower |
| Hepatotoxicity | Atabecestat, Verubecestat, Lanabecestat | Multiple | Reported | Lower |
Source: Various clinical trial publications[2]
Table 3: Long-Term Safety Profile of Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine)
| Adverse Event | Incidence Range | Severity | Notes |
| Nausea, Vomiting, Diarrhea | Common | Mild to Moderate | Primarily during initiation and dose titration. |
| Bradycardia | Increased risk | Can be serious | Associated with an increased risk of syncope and hip fractures. |
| Insomnia, Dizziness | Common | Mild to Moderate | |
| Death | Disproportionately higher reports with rivastigmine | Serious | Based on pharmacovigilance database analysis.[3][4] |
Source: Multiple clinical trials and meta-analyses[3][4][5][6]
Table 4: Long-Term Safety Profile of Memantine (NMDA Receptor Antagonist)
| Adverse Event | Incidence vs. Placebo | Severity |
| Dizziness | Higher | Mild to Moderate |
| Headache | Higher | Mild to Moderate |
| Agitation | Lower in some studies | Mild to Moderate |
| Overall Adverse Events | Similar to placebo | Mild to Moderate |
Source: Pooled analysis of randomized controlled trials[7]
Table 5: Long-Term Safety Profile of Amyloid-Beta Directed Monoclonal Antibodies (Aducanumab, Lecanemab, Donanemab)
| Adverse Event | Drug | Incidence in Treatment Group | Incidence in Placebo Group | Notes |
| Amyloid-Related Imaging Abnormalities - Edema (ARIA-E) | Aducanumab (high dose) | 35.3% | Low | Risk is greater in ApoE ε4 carriers.[8] |
| Lecanemab | 12.6%[9] | Low | Most cases are asymptomatic or mild to moderate. | |
| Donanemab | 24.0%[9] | Low | Can be serious and life-threatening in rare instances.[10] | |
| Amyloid-Related Imaging Abnormalities - Hemorrhage (ARIA-H) | Aducanumab (high dose) | ~20% | ~9% | Includes microhemorrhages and superficial siderosis. |
| Lecanemab | 17.3%[11] | 9.0%[11] | ||
| Donanemab | 31.4%[12] | 13.6%[12] | ||
| Infusion-Related Reactions | Lecanemab | 26.4%[11] | 7.4%[11] | Typically mild to moderate. |
| Donanemab | 8.7%[12] | Low | ||
| Headache | Aducanumab | 20.5%[8] | 15.2%[8] | |
| Lecanemab | >10% | Lower | ||
| Donanemab | 13%[13] | Lower |
Source: Phase III clinical trial data[8][10][11][12][13]
Experimental Protocols
Preclinical Safety Assessment of this compound (and other BACE inhibitors):
-
Chronic Toxicity Studies: Rodent (mice, rats) and non-rodent (dogs) species are administered the test compound daily for extended periods (e.g., 3-9 months). Endpoints include clinical observations, body weight, food consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of all major organs.
-
Genetic Toxicology: A battery of tests is conducted to assess mutagenic and clastogenic potential, typically including an Ames test, an in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus test in rodents.
-
Safety Pharmacology: Studies are performed to evaluate the effects of the compound on vital functions, including the central nervous, cardiovascular, and respiratory systems.
-
Specific Mechanistic Studies: For this compound, dedicated studies were conducted to investigate the mechanism of hair depigmentation, involving analysis of melanin content and processing of premelanosome protein (PMEL17) in melanocytes.[1]
Clinical Safety Assessment of Approved Alzheimer's Disease Drugs:
-
Phase I-III Clinical Trials: Human subjects receive the drug in controlled settings. Safety is monitored through the recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and laboratory tests (hematology, clinical chemistry, urinalysis). For amyloid-beta directed monoclonal antibodies, regular brain MRI scans are conducted to monitor for ARIA.
-
Long-Term Extension Studies: Patients who complete pivotal trials can enroll in open-label extension studies to gather safety and tolerability data over several years.
-
Post-Marketing Surveillance (Pharmacovigilance): Spontaneous reports of adverse drug reactions are collected and analyzed from healthcare professionals and patients to identify rare or long-latency adverse effects.
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the two main pathways of APP processing: the non-amyloidogenic pathway initiated by α-secretase and the amyloidogenic pathway initiated by BACE-1. This compound, as a BACE-1 inhibitor, is designed to shift the balance towards the non-amyloidogenic pathway, thereby reducing the production of Aβ.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Mechanism of BACE Inhibitor-Induced Hair Depigmentation
The hypopigmentation observed with some BACE inhibitors, including this compound, is attributed to the off-target inhibition of BACE-2, which plays a role in melanogenesis.
Caption: BACE inhibitor effect on hair pigmentation.
Conclusion
The long-term safety profile of any therapeutic agent for Alzheimer's disease is a paramount consideration for researchers and clinicians. This compound, as a preclinical BACE-1 inhibitor, has a safety profile that is not yet fully characterized in humans. The primary preclinical finding of hair depigmentation, attributed to BACE-2 inhibition, highlights a potential on-target, off-pathway safety concern for this class of drugs.
In contrast, the alternatives for Alzheimer's disease treatment have well-documented long-term safety profiles from extensive clinical use and trials. Cholinesterase inhibitors and memantine are generally considered to have manageable side effect profiles, although risks of more serious events exist. The newer class of amyloid-beta directed monoclonal antibodies presents a different set of safety challenges, most notably the risk of ARIA, which requires careful patient monitoring.
For drug development professionals, the data presented underscore the importance of balancing efficacy with a thorough understanding and mitigation of potential long-term safety risks. The journey of BACE inhibitors through clinical trials has revealed unexpected adverse effects, emphasizing the need for comprehensive preclinical safety evaluation and careful dose selection. As research into this compound and other novel AD therapies continues, a clear-eyed assessment of the benefit-risk profile in comparison to existing and emerging treatments will be essential for advancing the field and ultimately benefiting patients.
References
- 1. Pharmacological BACE1 and BACE2 inhibition induces hair depigmentation by inhibiting PMEL17 processing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety concerns associated with BACE1 inhibitors - past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adverse Effects of Cholinesterase Inhibitors in Dementia, According to the Pharmacovigilance Databases of the United-States and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse Effects of Cholinesterase Inhibitors in Dementia, According to the Pharmacovigilance Databases of the United-States and Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse Drug Reactions of Acetylcholinesterase Inhibitors in Older People Living with Dementia: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Efficacy and Toxicity of Cholinesterase Inhibitors in the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aducanumab: evidence from clinical trial data and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Alzheimer’s drug donanemab approved for use by drug regulator, likely to be available in India next year | Health and Wellness News - The Indian Express [indianexpress.com]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. Lilly’s Donanemab Significantly Slowed Cognitive and Functional Decline in Phase 3 Study of Early Alzheimer’s Disease | Alzheimer's Disease Research Center | University of Pittsburgh [adrc.pitt.edu]
- 13. fiercebiotech.com [fiercebiotech.com]
A Head-to-Head Comparison of BACE1 Inhibitors: NB-360 vs. Umibecestat
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Alzheimer's disease research, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a prominent therapeutic strategy. BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. This guide provides a detailed head-to-head comparison of two notable BACE1 inhibitors: NB-360, a preclinical tool compound, and umibecestat (CNP520), a clinical trial candidate. While both compounds originated from the same lead optimization program, their distinct profiles and ultimate fates in development offer valuable insights for the scientific community.
Executive Summary
This compound is a potent, brain-penetrant dual BACE1/BACE2 inhibitor that has demonstrated robust Aβ reduction in preclinical models.[1] However, its development was halted due to off-target effects, specifically fur depigmentation, attributed to its potent inhibition of BACE2.[2][3] Umibecestat was developed as a more selective BACE1 inhibitor with the aim of avoiding the side effects associated with BACE2 inhibition.[2][3] While it showed promise in preclinical and early clinical studies by effectively lowering Aβ levels, its Phase II/III clinical trials were discontinued due to observed cognitive worsening in participants.[4][5] Subsequent analysis revealed that this cognitive decline was mild, non-progressive, and reversible upon cessation of treatment.[5]
This comparison guide will delve into the quantitative data, experimental protocols, and underlying biological pathways to provide a comprehensive understanding of the similarities and differences between this compound and umibecestat.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and umibecestat, providing a direct comparison of their biochemical potency and cellular activity.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | BACE2/BACE1 Selectivity Ratio |
| This compound | Human BACE1 | 5 | ~1.2 |
| Human BACE2 | 6 | ||
| Umibecestat (CNP520) | Human BACE1 | 11 | >47* |
| Mouse BACE1 | 10 |
*Note: The precise BACE2 IC50 for umibecestat is not publicly available, but it is reported to have superior selectivity over this compound. A related compound from the same optimization program that also avoided hypopigmentation showed a BACE2/BACE1 ratio of 47.[3]
Table 2: Preclinical Efficacy in Amyloid-Beta Reduction
| Compound | Animal Model | Dose | Route of Administration | Aβ Reduction |
| This compound | APP Transgenic Mice | 30 µmol/kg | Oral (single dose) | ~80% reduction in soluble human Aβ40 in the brain 4 hours post-dose.[6] |
| Rat | 1.5-14.5 mg/kg | Oral | Dose-dependent reduction in Aβ production. | |
| Umibecestat (CNP520) | Rat | 1.5-51.3 mg/kg | Oral gavage | Dose-dependent reduction of Aβ40 in brain and CSF.[7] |
| Dog | 3.1 mg/kg | Oral | >75% reduction in CSF Aβ40 and Aβ42.[7] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided in Graphviz DOT language.
BACE1 Signaling Pathway in Alzheimer's Disease
Caption: The amyloidogenic pathway initiated by BACE1 cleavage of APP.
Experimental Workflow for BACE1 Inhibitor Evaluation
Caption: A typical workflow for the preclinical and clinical evaluation of BACE1 inhibitors.
Logical Relationship of BACE Inhibition Effects
Caption: The relationship between BACE inhibition, intended therapeutic effects, and observed adverse events.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are outlines of key experimental protocols relevant to the comparison of this compound and umibecestat.
In Vitro BACE1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against BACE1.
Methodology:
-
Reagents: Recombinant human BACE1 enzyme, a fluorogenic BACE1 substrate (e.g., a peptide containing the Swedish mutation sequence of APP), assay buffer (e.g., sodium acetate, pH 4.5), and the test compound (this compound or umibecestat) at various concentrations.
-
Procedure:
-
The BACE1 enzyme is pre-incubated with the test compound for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader. Cleavage of the substrate by BACE1 separates a fluorophore from a quencher, resulting in an increase in fluorescence.
-
-
Data Analysis: The rate of substrate cleavage is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for Aβ Reduction
Objective: To assess the ability of a compound to inhibit Aβ production in a cellular context.
Methodology:
-
Cell Line: A cell line that overexpresses human amyloid precursor protein (APP), such as human embryonic kidney 293 (HEK293) cells stably transfected with APP, is commonly used.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound or a vehicle control.
-
After a suitable incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the supernatant are quantified using a sensitive immunoassay, typically an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of Aβ in the treated samples is compared to the vehicle control to determine the percentage of inhibition. The IC50 value for Aβ reduction is then calculated.
In Vivo Assessment of Aβ Reduction in Animal Models
Objective: To evaluate the in vivo efficacy of a BACE1 inhibitor in reducing brain and/or cerebrospinal fluid (CSF) Aβ levels.
Methodology:
-
Animal Models: Transgenic mice that express human APP with mutations associated with familial Alzheimer's disease (e.g., APP/PS1 mice) are frequently used. Non-transgenic rats and dogs are also used to assess the effect on endogenous Aβ.
-
Compound Administration: The test compound is administered to the animals, typically via oral gavage, at various doses and for different durations (acute or chronic).
-
Sample Collection: At specified time points after dosing, animals are euthanized, and brain tissue and/or CSF are collected.
-
Aβ Quantification:
-
Brain Tissue: The brain is homogenized, and Aβ is extracted using a series of buffers to separate soluble and insoluble fractions. Aβ levels in these fractions are then measured by ELISA.
-
CSF: Aβ levels in the CSF are directly measured by ELISA.
-
-
Data Analysis: Aβ levels in the treated animals are compared to those in vehicle-treated controls to determine the dose-dependent reduction in Aβ.
Discussion and Conclusion
The comparison of this compound and umibecestat highlights the critical challenges in the development of BACE1 inhibitors for Alzheimer's disease. This compound, while a potent inhibitor of Aβ production, demonstrated the importance of selectivity, as its potent BACE2 inhibition led to unacceptable off-target effects. Umibecestat was successfully designed to be more BACE1-selective, avoiding the pigmentation issues seen with this compound.
However, the clinical trials for umibecestat revealed a more subtle but significant on-target or near-target adverse effect: cognitive worsening. This effect, which has been observed with other BACE1 inhibitors, is thought to be a class effect and not related to neurodegeneration, as evidenced by its reversibility. The leading hypothesis is that BACE1 has other important physiological substrates in the brain, and its inhibition disrupts their normal function, leading to cognitive side effects.
For researchers and drug developers, the story of this compound and umibecestat offers several key takeaways:
-
Selectivity is paramount: While BACE1 is the primary target, off-target effects on closely related enzymes like BACE2 can have significant consequences.
-
The complexity of BACE1 biology: The role of BACE1 extends beyond Aβ production, and a deeper understanding of its other physiological functions is necessary to develop safe and effective inhibitors.
-
The therapeutic window: The cognitive worsening observed with potent BACE1 inhibition suggests that a fine balance must be struck between sufficiently lowering Aβ to be therapeutically beneficial and avoiding on-target adverse effects. Future strategies may involve less potent BACE1 inhibitors or intermittent dosing regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Umibecestat (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biopharmadive.com [biopharmadive.com]
- 5. Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for NB-360
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for NB-360, a potent research compound. In the absence of a specific Safety Data Sheet (SDS) dedicated to this compound disposal, this guide is based on established best practices for the management of hazardous laboratory chemical waste.
Hazard Assessment and Precautionary Measures
Before initiating any disposal procedure, a thorough hazard assessment is critical. While a specific SDS for this compound was not identified, it is imperative to treat this compound as potentially hazardous. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.[1][2][3][4][5]
Key Precautionary Steps:
-
Review all available information: Even without a full SDS, review any supplier information or related compound data to understand potential hazards.[6]
-
Use Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.[6]
-
Work in a well-ventilated area: All handling and preparation for disposal should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
Quantitative Data for Chemical Waste Management
The following table summarizes key quantitative limits and considerations for the accumulation and storage of hazardous chemical waste in a laboratory setting, based on general guidelines.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume per SAA | 55 gallons | [1][2] |
| Maximum Acutely Toxic Waste (P-list) per SAA | 1 quart (liquid) or 1 kilogram (solid) | [1] |
| pH Range for Drain Disposal (if permissible) | Between 5.5 and 10.5 (for dilute aqueous solutions of non-hazardous materials, with institutional approval) | [3][5] |
| Maximum Storage Time in SAA | Up to 12 months, provided accumulation limits are not exceeded. Containers must be removed within 3 days of becoming full. | [1][3] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a step-by-step guide for the proper disposal of this compound. This procedure is designed to be conservative and align with general best practices for potent research compounds.
1. Waste Identification and Segregation:
-
Characterize the waste: Determine if the this compound waste is a solid, a liquid solution, or contained in contaminated labware (e.g., pipette tips, glassware).
-
Segregate waste streams: Do not mix this compound waste with other chemical waste unless you have confirmed their compatibility. Incompatible mixtures can react violently or produce toxic gases.[3] Store acids and bases separately, and keep oxidizing agents away from organic compounds.[3]
2. Containerization and Labeling:
-
Use appropriate containers: Collect this compound waste in a chemically compatible, leak-proof container with a secure lid. Plastic containers are often preferred.[1][3] For liquid waste, leave approximately 10% of the container volume as headspace to allow for expansion.
-
Properly label the container: As soon as the first drop of waste is added, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of all constituents (no abbreviations or formulas).
-
The approximate percentages of each constituent.
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the generating researcher or lab.
-
All applicable hazard characteristics (e.g., flammable, corrosive, toxic).[1]
-
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA.[1][2][3]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[1][4]
-
Ensure the container is kept closed at all times, except when adding waste.[1][2][3]
-
Inspect the SAA weekly for any signs of leaks or container degradation.[3]
4. Arranging for Disposal:
-
Once the container is full or you have reached the maximum storage time, contact your institution's EHS department to schedule a waste pickup.[1][2]
-
Do not dispose of this compound down the drain or in the regular trash.[1][5] Hazardous chemicals must never be poured down the drain.[1]
5. Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[4]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[4]
-
Once properly rinsed, deface the original label and dispose of the empty container according to your institution's guidelines for non-hazardous solid waste.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and other research chemicals.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. odu.edu [odu.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
Safeguarding Research: A Comprehensive Guide to Handling NB-360
For Immediate Use by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with NB-360, a potent and brain-penetrable BACE-1 and BACE-2 inhibitor. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity. This compound is intended for research use only and is not approved for human or veterinary applications.[1][2][3]
Personal Protective Equipment (PPE) and Safety Precautions
While a specific Safety Data Sheet (SDS) from all manufacturers may not be readily available, a representative SDS for this compound with CAS number 1262857-73-7, along with general best practices for handling potent chemical inhibitors, dictates the following minimum PPE requirements.[4]
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves. Double-gloving is recommended. | Prevents skin contact and absorption. |
| Body Protection | A fully buttoned, full-length laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the compound. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
General Handling Precautions:
-
All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Avoid the formation of dust and aerosols.
-
Ensure an eyewash station and safety shower are readily accessible in the work area.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound is a solid at room temperature.[3]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed when not in use.
Preparation of Solutions:
-
When preparing solutions, such as dissolving in DMSO, this should be performed within a chemical fume hood.
-
Use the smallest practical quantities for your experiments to minimize waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused compounds, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and empty containers, must be collected in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The hazardous waste container must be labeled with the full chemical name ("this compound") and a "Hazardous Waste" sticker.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Route: Follow your institution's and local regulations for the disposal of chemical hazardous waste. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal as regular laboratory glass or plastic waste.
Experimental Protocols
The following provides a summary of in vivo experimental parameters for this compound based on published research.
In Vivo Dosing Parameters for this compound
| Animal Model | Dosage | Administration Route | Frequency | Duration | Reference |
| APP Transgenic Mice | 100 µmol/kg | Intragastric (i.g.) | Daily | 6 weeks | [2] |
| Rats | 1.5-14.5 mg/kg | Oral (p.o.) | Single dose | N/A | [2] |
| C57/BL6 Mice | 45 mg/kg | Oral (p.o.) | Daily | 6 weeks | [2] |
| Young APP51/16 Mice | 30 µmol/kg | Oral (p.o.) | Single dose | N/A | [2] |
Detailed Experimental Methodology: In Vivo BACE-1 Inhibition in APP Transgenic Mice
This protocol is a synthesized example based on recurring methodologies in the cited literature.
-
Animal Model: Utilize APP (Amyloid Precursor Protein) transgenic mice, a common model for studying amyloid pathology in Alzheimer's disease.
-
Compound Preparation:
-
On the day of dosing, prepare the this compound formulation. For oral gavage, this may involve suspending the compound in a vehicle such as a 0.5% methylcellulose solution.
-
The concentration of the dosing solution should be calculated based on the average weight of the mice to ensure accurate dosage delivery in a consistent volume.
-
-
Dosing Procedure:
-
Acclimate the mice to the handling and dosing procedures for several days prior to the start of the experiment to minimize stress-induced variability.
-
Administer the prepared this compound solution or vehicle control via oral gavage (intragastric administration) using an appropriately sized gavage needle.
-
Perform dosing at the same time each day to maintain consistent pharmacokinetic profiles.
-
-
Monitoring:
-
Monitor the animals daily for any adverse health effects.
-
Record body weights at regular intervals (e.g., weekly) to assess general health and for any dose-related toxicity.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals according to approved institutional protocols.
-
Collect brain tissue and blood (plasma).
-
Process the brain tissue for subsequent analysis, such as ELISA to quantify Amyloid-beta 40 and 42 levels, or immunohistochemistry to visualize amyloid plaques.
-
Analyze plasma samples to determine the levels of this compound and its effect on peripheral Amyloid-beta.
-
BACE-1 Signaling Pathway
The diagram below illustrates the proteolytic processing of Amyloid Precursor Protein (APP) by BACE-1 (β-secretase) and γ-secretase, leading to the formation of Amyloid-beta (Aβ) peptides, a key event in the pathology of Alzheimer's disease. This compound acts by inhibiting the initial cleavage step by BACE-1.
Caption: Amyloidogenic processing of APP by BACE-1 and γ-secretase.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
